Product packaging for Aneratrigine(Cat. No.:CAS No. 2097163-74-9)

Aneratrigine

Cat. No.: B12380354
CAS No.: 2097163-74-9
M. Wt: 488.0 g/mol
InChI Key: QQPQCLIQRLPULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Applications and Value Aneratrigine is a potent and selective sodium channel protein type 9 subunit alpha (Na v 1.7) blocker [ ]. It is investigated as a promising candidate for the treatment of neuropathic pain, offering a potential non-opioid mechanism for pain relief [ ]. Its high selectivity for the Na v 1.7 channel, a key regulator in peripheral pain signaling, makes it a valuable tool for neurological and pain research [ ][ ]. Mechanism of Action this compound functions by blocking the Na v 1.7 channel with an IC 50 of 19 nM, effectively inhibiting sodium influx in neurons [ ]. This activity is comparable to other well-known sodium channel inhibitors and supports its utility in studying pain pathways [ ]. Recent clinical formulation studies have successfully advanced this compound into Phase 2a trials, underscoring its research and development potential [ ]. Chemical Profile • CAS Number: 2097163-74-9 [ ][ ][ ] • Molecular Formula: C 19 H 20 ClF 2 N 5 O 2 S 2 [ ][ ][ ] • Molecular Weight: 487.97 g/mol [ ][ ][ ] • Purity: >98% (HPLC analysis) [ ] • Storage: Store the powder at -20°C for long-term stability [ ][ ]. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use [ ][ ][ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClF2N5O2S2 B12380354 Aneratrigine CAS No. 2097163-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2097163-74-9

Molecular Formula

C19H20ClF2N5O2S2

Molecular Weight

488.0 g/mol

IUPAC Name

5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H20ClF2N5O2S2/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19/h3-4,7-11,23,25-26H,5-6H2,1-2H3

InChI Key

QQPQCLIQRLPULJ-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on the Core Mechanism of Action of Aneratrigine on Nav1.7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action of Aneratrigine, a Potent and Selective Nav1.7 Inhibitor

Executive Summary

This compound is an emerging potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated key target for the treatment of pain. Publicly available data confirms its high potency and progression into Phase 2a clinical trials for neuropathic pain. However, as a relatively new compound in development, detailed public disclosures regarding its specific molecular mechanism of action, including its precise binding site and effects on channel gating kinetics, are limited at this time. This guide synthesizes the currently available information on this compound and, where specific data is not available, provides a detailed overview of the established mechanisms for other well-characterized, potent, and selective Nav1.7 inhibitors to offer a foundational understanding of its likely mode of action.

Introduction to this compound and the Nav1.7 Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] Genetic studies in humans have unequivocally linked Nav1.7 to pain sensation; loss-of-function mutations result in a congenital insensitivity to pain, while gain-of-function mutations lead to debilitating pain syndromes.[1] This makes Nav1.7 a highly attractive target for the development of novel, non-opioid analgesics.

This compound has been identified as a potent and selective Nav1.7 inhibitor.[2] A recent study has reported an in vitro IC50 value for this compound, providing a quantitative measure of its potency.[2]

Quantitative Data on this compound Potency

The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the Nav1.7 channel. This value is critical for comparing its potency with other known Nav1.7 inhibitors.

CompoundTargetIC50 (nM)Reference
This compoundNav1.719[2]

Table 1: In vitro potency of this compound against Nav1.7.

Postulated Mechanism of Action on Nav1.7 Channels

While specific details for this compound are not yet published, the mechanisms of other selective Nav1.7 inhibitors, particularly small molecules, are well-documented and provide a strong basis for its likely mode of action. These inhibitors typically exhibit a state-dependent block, preferentially binding to and stabilizing the inactivated state of the channel.

Diagram of a Postulated State-Dependent Block of Nav1.7

Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactive Inactive State (Non-conducting) Open->Inactive Fast Inactivation Inactive->Resting Repolarization (Recovery) DrugBound This compound-Bound Inactive State Inactive->DrugBound This compound Binding DrugBound->Inactive Dissociation cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A Culture HEK293 cells stably expressing hNav1.7 B Prepare recording solutions (intracellular and extracellular) C Prepare serial dilutions of this compound G Perfuse cells with This compound C->G D Establish whole-cell patch-clamp configuration E Apply voltage protocols (Tonic, Inactivated-State, Use-Dependent) D->E F Record baseline Nav1.7 currents E->F I Measure peak current amplitude F->I H Record Nav1.7 currents in the presence of drug G->H H->I J Calculate percentage of inhibition I->J K Plot concentration-response curves J->K L Determine IC50 values using Hill equation K->L

References

Aneratrigine: A Technical Deep Dive into a Selective Sodium Channel Blocker for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine is an investigational small molecule being developed as a selective blocker of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the pain signaling pathway, particularly in the context of neuropathic pain. Genetic and pharmacological evidence has strongly implicated Nav1.7 as a key regulator of nociceptor excitability, making it a promising target for the development of novel analgesics. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, selectivity profile, and efficacy in models of neuropathic pain. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[1][2][3][4] Its critical role in pain perception is highlighted by human genetic studies: gain-of-function mutations in SCN9A lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This strong genetic validation has positioned Nav1.7 as a high-priority target for the development of non-opioid analgesics.

This compound has emerged as a selective blocker of the Nav1.7 channel, with the potential to offer a targeted approach to managing neuropathic pain. This document synthesizes the available technical information on this compound, focusing on its pharmacological properties and the experimental methodologies used in its preclinical evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by selectively blocking the Nav1.7 sodium channel. Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. In nociceptive neurons, Nav1.7 channels act as threshold-setters, amplifying small, sub-threshold depolarizations and thereby regulating the generation of pain signals. By blocking Nav1.7, this compound is hypothesized to reduce the excitability of these sensory neurons, thus dampening the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway

The binding of this compound to the Nav1.7 channel inhibits the influx of sodium ions, which is a critical step in the depolarization phase of an action potential. This interruption of the initial pain signal transduction at the peripheral nerve endings is the primary mechanism by which this compound is expected to produce analgesia.

Nav1.7_Signaling_Pathway Nav1.7 Signaling Pathway in Nociceptive Neurons cluster_0 Peripheral Nerve Terminal cluster_1 Ascending Pain Pathway Noxious_Stimuli Noxious Stimuli (e.g., injury, inflammation) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimuli->Receptor_Activation Depolarization Membrane Depolarization Receptor_Activation->Depolarization Nav17_Activation Nav1.7 Activation (Amplification) Depolarization->Nav17_Activation Action_Potential Action Potential Generation Nav17_Activation->Action_Potential This compound This compound This compound->Nav17_Activation Blockade Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Pain_Perception Pain Perception (Brain) Signal_Propagation->Pain_Perception Patch_Clamp_Workflow Electrophysiology Workflow for this compound Cell_Culture Cell Culture (HEK293 cells expressing hNav subtypes) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Patch_Pipette Patch Pipette Preparation (filled with intracellular solution) Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Recording Whole_Cell->Voltage_Clamp Drug_Application This compound Application (various concentrations) Voltage_Clamp->Drug_Application Data_Analysis Data Analysis (IC50 determination) Voltage_Clamp->Data_Analysis Drug_Application->Voltage_Clamp Inhibition Neuropathic_Pain_Model_Workflow In Vivo Neuropathic Pain Model Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley rats) SNL_Surgery Spinal Nerve Ligation (SNL) Surgery (L5/L6 spinal nerves) Animal_Acclimation->SNL_Surgery Post-Op_Recovery Post-Operative Recovery (Development of allodynia) SNL_Surgery->Post-Op_Recovery Baseline_Testing Baseline Behavioral Testing (von Frey filaments) Post-Op_Recovery->Baseline_Testing Drug_Administration This compound Administration (Oral gavage) Baseline_Testing->Drug_Administration Post-Dose_Testing Post-Dose Behavioral Testing Drug_Administration->Post-Dose_Testing Data_Analysis Data Analysis (Reversal of allodynia) Post-Dose_Testing->Data_Analysis

References

Investigating the Molecular Targets of Aneratrigine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine is an investigational small molecule emerging as a promising candidate for the treatment of neuropathic pain. Its primary mechanism of action is understood to be the selective inhibition of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting a hypothesized selectivity profile based on compounds of a similar class, detailed experimental protocols for its characterization, and visualizations of its proposed mechanism and associated experimental workflows. While specific quantitative data for this compound is not publicly available, this guide offers a representative framework for its pharmacological assessment.

Introduction to this compound and its Primary Target: Nav1.7

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. Genetic studies in humans have unequivocally linked Nav1.7 to pain sensation. Loss-of-function mutations in SCN9A result in a congenital inability to experience pain, while gain-of-function mutations lead to debilitating chronic pain syndromes. This strong genetic validation has positioned Nav1.7 as a prime target for the development of novel, non-opioid analgesics.

This compound is a novel compound that has been identified as a potent and selective blocker of the Nav1.7 sodium channel.[1][2] By inhibiting the influx of sodium ions through Nav1.7, this compound is proposed to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.

Proposed Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the critical role of Nav1.7 in the transmission of pain signals from the periphery to the central nervous system.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure, chemical irritants) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Depolarization Membrane Depolarization Receptor_Activation->Depolarization Nav1_7_Activation Nav1.7 Activation Depolarization->Nav1_7_Activation Action_Potential_Initiation Action Potential Initiation Nav1_7_Activation->Action_Potential_Initiation Signal_Propagation Signal Propagation to CNS Action_Potential_Initiation->Signal_Propagation This compound This compound This compound->Nav1_7_Activation

Figure 1: Role of Nav1.7 in Nociceptive Signaling and Site of Action for this compound.

Quantitative Analysis of this compound's Molecular Interactions

A comprehensive understanding of a drug candidate's potency and selectivity is paramount. This is typically achieved through a combination of electrophysiological and radioligand binding assays. The following tables present a hypothesized inhibitory profile of this compound against a panel of voltage-gated sodium channels and other relevant ion channels, based on data from structurally related sulfonamide-based Nav1.7 inhibitors.

Hypothesized Potency against Voltage-Gated Sodium Channel Subtypes
TargetIC50 (nM)Assay TypeNotes
hNav1.7 < 10 Electrophysiology (Patch-Clamp)High potency for the primary target
hNav1.1> 1000Electrophysiology (Patch-Clamp)>100-fold selectivity over Nav1.1
hNav1.2> 500Electrophysiology (Patch-Clamp)>50-fold selectivity over Nav1.2
hNav1.3> 1000Electrophysiology (Patch-Clamp)>100-fold selectivity over Nav1.3
hNav1.4> 2000Electrophysiology (Patch-Clamp)>200-fold selectivity over Nav1.4
hNav1.5> 5000Electrophysiology (Patch-Clamp)High selectivity against the cardiac sodium channel
hNav1.6> 500Electrophysiology (Patch-Clamp)>50-fold selectivity over Nav1.6
hNav1.8> 1000Electrophysiology (Patch-Clamp)>100-fold selectivity over Nav1.8
hNav1.9> 1000Electrophysiology (Patch-Clamp)>100-fold selectivity over Nav1.9

Table 1: Hypothesized potency and selectivity of this compound against human voltage-gated sodium channel subtypes. IC50 values are representative of potent and selective sulfonamide-based Nav1.7 inhibitors.

Hypothesized Off-Target Activity Profile
Target% Inhibition @ 10 µMAssay TypeNotes
hCav1.2< 10%Electrophysiology (Patch-Clamp)Minimal activity on L-type calcium channels
hCav2.2< 15%Electrophysiology (Patch-Clamp)Minimal activity on N-type calcium channels
hCav3.2< 20%Electrophysiology (Patch-Clamp)Minimal activity on T-type calcium channels
hKv7.2/7.3< 5%Electrophysiology (Patch-Clamp)Minimal activity on KCNQ potassium channels
hERG< 10%Electrophysiology (Patch-Clamp)Low risk of cardiac QT prolongation

Table 2: Hypothesized off-target activity of this compound against a panel of key ion channels. The low percentage of inhibition at a high concentration (10 µM) suggests a favorable safety profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the molecular targets of Nav1.7 inhibitors like this compound.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique allows for the direct measurement of ion channel activity in response to a test compound.

Objective: To determine the concentration-dependent inhibition of Nav channel currents by this compound and to assess its selectivity across different subtypes.

Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel subtypes of interest (e.g., hNav1.7, hNav1.5).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

Voltage Protocol for Nav1.7:

  • Hold the cell at a membrane potential of -120 mV.

  • Apply a depolarizing step to 0 mV for 20 ms to elicit a peak inward sodium current.

  • Return to the holding potential.

  • To assess state-dependent block, a pre-pulse to a half-inactivating potential (e.g., -70 mV) for 500 ms can be applied before the test pulse.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell expressing the target Nav channel.

  • Record baseline currents using the specified voltage protocol.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • At each concentration, record the sodium current after it reaches a steady-state block.

  • Wash out the compound to assess the reversibility of the block.

  • Construct concentration-response curves and calculate the IC50 value by fitting the data to a Hill equation.

Patch_Clamp_Workflow Start Start: Cell Preparation Establish_Recording Establish Whole-Cell Recording Start->Establish_Recording Record_Baseline Record Baseline Currents Establish_Recording->Record_Baseline Apply_Compound Apply this compound (Increasing Concentrations) Record_Baseline->Apply_Compound Record_Blocked_Currents Record Steady-State Blocked Currents Apply_Compound->Record_Blocked_Currents Record_Blocked_Currents->Apply_Compound Next Concentration Washout Washout Compound Record_Blocked_Currents->Washout Data_Analysis Data Analysis: IC50 Calculation Washout->Data_Analysis End End: Determine Potency & Selectivity Data_Analysis->End

Figure 2: Workflow for a Whole-Cell Patch-Clamp Electrophysiology Experiment.
Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the Nav1.7 channel.

Materials:

  • Membrane preparations from cells overexpressing hNav1.7.

  • Radioligand: A high-affinity radiolabeled Nav1.7 ligand (e.g., [³H]-Saxitoxin or a specific radiolabeled small molecule inhibitor).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that displaces 50% of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate: Membranes + Radioligand + this compound Start->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: IC50 -> Ki Calculation Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Figure 3: Workflow for a Radioligand Binding Displacement Assay.

Conclusion

This compound represents a promising therapeutic approach for the management of neuropathic pain through the selective inhibition of the Nav1.7 sodium channel. The experimental methodologies outlined in this guide provide a robust framework for characterizing the potency, selectivity, and binding affinity of this compound and other novel Nav1.7 inhibitors. A thorough understanding of a compound's interaction with its primary target and potential off-targets is critical for its successful development as a safe and effective therapeutic agent. Further disclosure of specific data for this compound will be crucial in fully elucidating its clinical potential.

References

Aneratrigine and its Putative Effects on Dorsal Root Ganglion Neurons: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aneratrigine is identified as a selective blocker of the sodium channel protein type 9 subunit alpha (NaV1.7).[1][2][3] This voltage-gated sodium channel is a key player in the transmission of nociceptive signals within the peripheral nervous system, particularly in the dorsal root ganglion (DRG) neurons. Consequently, this compound is under investigation for its potential therapeutic applications in neuropathic pain.[4] This technical guide synthesizes the currently available information on this compound and extrapolates its expected effects on DRG neurons based on the established role of NaV1.7 channels in pain signaling pathways. Due to the limited publicly available preclinical data specific to this compound's direct interaction with DRG neurons, this document will also outline general experimental protocols and conceptual signaling pathways relevant to the study of NaV1.7 blockers.

Introduction to this compound

This compound is a small molecule compound that acts as an antagonist to the NaV1.7 sodium channel.[1][2][3] Structurally, it is distinct from local anesthetics and other non-selective sodium channel blockers, suggesting a potential for a more targeted therapeutic profile with fewer off-target effects. The hydrochloride salt form of this compound is often used in research settings to improve its solubility and stability.[4]

The Role of NaV1.7 in Dorsal Root Ganglion Neurons

Dorsal root ganglion neurons are primary sensory neurons that transmit sensory information, including pain, from the periphery to the central nervous system. The excitability of these neurons is largely governed by the activity of various ion channels, with voltage-gated sodium channels playing a critical role in the initiation and propagation of action potentials.

The NaV1.7 channel is preferentially expressed in peripheral sensory neurons, including the nociceptive neurons of the DRG.[5][6] Genetic studies in humans have provided compelling evidence for the crucial role of NaV1.7 in pain perception. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. Conversely, loss-of-function mutations result in a congenital indifference to pain, without other significant neurological deficits.[7] This makes NaV1.7 a highly attractive target for the development of novel analgesics.

Postulated Mechanism of Action of this compound on DRG Neurons

As a NaV1.7 channel blocker, this compound is expected to exert its effects by directly inhibiting the influx of sodium ions through this channel in DRG neurons. This inhibition would lead to a number of downstream effects on neuronal excitability:

  • Increased Threshold for Action Potential Generation: By blocking a proportion of the available NaV1.7 channels, this compound would raise the threshold of depolarization required to initiate an action potential.

  • Reduced Firing Frequency: For a given suprathreshold stimulus, the rate of action potential firing is expected to be decreased.

  • Attenuation of Spontaneous Ectopic Activity: In neuropathic pain states, injured DRG neurons can become hyperexcitable and generate spontaneous, ectopic action potentials. This compound is hypothesized to suppress this aberrant activity.

These actions would collectively dampen the transmission of nociceptive signals from the periphery, thereby producing an analgesic effect.

Quantitative Data (Hypothetical)

While specific quantitative data for this compound's effects on DRG neurons are not publicly available, the following table outlines the types of data that would be generated in preclinical electrophysiological studies to characterize a NaV1.7 blocker.

ParameterDescriptionExpected Effect of this compound
IC50 for NaV1.7 Block Concentration of this compound required to inhibit 50% of the NaV1.7-mediated sodium current.Low nanomolar to micromolar range.
Effect on Action Potential Threshold Change in the membrane potential (in mV) required to elicit an action potential.Hyperpolarizing shift (increase in threshold).
Effect on Firing Frequency Reduction in the number of action potentials fired in response to a sustained depolarizing current injection.Dose-dependent decrease.
Inhibition of Spontaneous Firing Percentage reduction in spontaneous action potential firing in a model of neuronal hyperexcitability.Significant reduction.
Selectivity vs. other NaV subtypes Ratio of IC50 values for other NaV subtypes (e.g., NaV1.5, NaV1.6) compared to NaV1.7.High selectivity for NaV1.7.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the effects of a compound like this compound on DRG neurons.

Primary Culture of Dorsal Root Ganglion Neurons
  • Tissue Harvest: Dorsal root ganglia are dissected from neonatal or adult rodents under sterile conditions.

  • Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and dispase to break down the connective tissue.

  • Mechanical Dissociation: The ganglia are gently triturated to obtain a single-cell suspension of neurons.

  • Plating: The dissociated neurons are plated onto coated coverslips or culture dishes. Common coatings include poly-D-lysine and laminin to promote cell adhesion and neurite outgrowth.

  • Culture Maintenance: Neurons are maintained in a specialized growth medium containing neurotrophic factors (e.g., Nerve Growth Factor) to support their survival and maturation.

Whole-Cell Patch-Clamp Electrophysiology
  • Preparation: Cultured DRG neurons are placed on the stage of an inverted microscope. The culture medium is replaced with an external recording solution.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of 1-2 µm are pulled and filled with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Voltage-Clamp: The membrane potential is held at a constant level, and the currents flowing across the membrane in response to voltage steps are recorded. This allows for the isolation and characterization of specific ion channel currents, such as those mediated by NaV1.7. This compound would be applied to the bath to determine its effect on the amplitude and kinetics of the sodium currents.

    • Current-Clamp: The membrane potential is recorded while injecting known amounts of current. This allows for the study of action potential firing properties. The effects of this compound on resting membrane potential, action potential threshold, and firing frequency would be assessed.

Visualizations

Signaling Pathway Diagram

Aneratrigine_Mechanism_of_Action cluster_DRG Dorsal Root Ganglion Neuron Noxious_Stimuli Noxious Stimuli (e.g., inflammatory mediators, mechanical stress) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization Nav1_7 NaV1.7 Channel Membrane_Depolarization->Nav1_7 Opens Sodium_Influx Na+ Influx Nav1_7->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Spinal_Cord Signal to Spinal Cord Neurotransmitter_Release->Spinal_Cord This compound This compound This compound->Nav1_7 Blocks

Caption: Postulated mechanism of this compound action on a dorsal root ganglion neuron.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Cellular Preparation cluster_Electrophysiology Electrophysiological Recording cluster_DrugApplication Drug Application & Data Analysis DRG_Isolation Isolate Dorsal Root Ganglia Enzymatic_Digestion Enzymatic Digestion DRG_Isolation->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Neuron_Culture Culture Primary Neurons Mechanical_Dissociation->Neuron_Culture Patch_Clamp Whole-Cell Patch-Clamp Neuron_Culture->Patch_Clamp Voltage_Clamp Voltage-Clamp Protocol (Isolate NaV1.7 currents) Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp Protocol (Measure Excitability) Patch_Clamp->Current_Clamp Aneratrigine_Application Bath apply this compound (various concentrations) Record_Data Record Changes in Currents & Firing Properties Aneratrigine_Application->Record_Data Data_Analysis Analyze Data (IC50, Threshold Shift, etc.) Record_Data->Data_Analysis

Caption: Workflow for assessing this compound's effects on DRG neuron electrophysiology.

Conclusion and Future Directions

This compound, as a selective NaV1.7 blocker, holds theoretical promise as a novel analgesic for neuropathic pain. Its mechanism of action is predicated on the well-established role of NaV1.7 in the excitability of dorsal root ganglion neurons. While specific preclinical data on this compound's effects on these neurons are not yet widely available, the experimental frameworks outlined in this guide provide a clear path for its characterization. Future research should focus on detailed electrophysiological and behavioral studies to elucidate the precise pharmacological profile of this compound and its potential for clinical development in the management of chronic pain conditions.

References

Preclinical Research on Aneratrigine for Chronic Pain: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical research data specifically for Aneratrigine is limited. This document serves as an in-depth technical guide outlining the typical preclinical research and development pathway for a selective Nav1.7 inhibitor, like this compound, for the treatment of chronic pain. The data, protocols, and pathways described herein are representative of the field and are intended to provide a framework for understanding the preclinical evaluation of such compounds.

Introduction

Chronic pain is a debilitating condition with a significant unmet medical need. Voltage-gated sodium channel Nav1.7 has emerged as a key target for novel analgesics due to its critical role in the transmission of pain signals in peripheral sensory neurons.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful neuropathies, while loss-of-function mutations result in a congenital inability to experience pain.[1][2] this compound is identified as a potent and selective Nav1.7 inhibitor.[3] This whitepaper details the comprehensive preclinical evaluation pipeline for a selective Nav1.7 inhibitor, covering mechanism of action, in vivo efficacy in animal models of chronic pain, pharmacokinetics, and safety toxicology.

Mechanism of Action and In Vitro Profiling

The initial preclinical assessment of a Nav1.7 inhibitor involves confirming its potency, selectivity, and mechanism of action at the molecular level.

Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with voltage-gated sodium channels. These experiments determine the potency of the inhibitor and its selectivity against other sodium channel subtypes, which is crucial for predicting potential off-target effects.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7, Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8, and Nav1.9 channels.

  • Method: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are held at a holding potential of -120 mV. To assess tonic block, depolarizing pulses to 0 mV are applied at a low frequency (e.g., 0.1 Hz). To assess use-dependent block, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the sodium current (IC50) is calculated for both tonic and use-dependent block by fitting the concentration-response data to a Hill equation. Selectivity is determined by comparing the IC50 value for Nav1.7 to those for other Nav subtypes.

Table 1: Representative In Vitro Selectivity Profile of a Selective Nav1.7 Inhibitor

Nav SubtypeTonic Block IC50 (nM)Use-Dependent Block IC50 (nM)Selectivity vs. Nav1.7 (Tonic)
Nav1.7 10 5 -
Nav1.1>10,000>5,000>1000-fold
Nav1.2>10,000>5,000>1000-fold
Nav1.35,0002,500500-fold
Nav1.4>10,000>10,000>1000-fold
Nav1.5>10,000>10,000>1000-fold
Nav1.68,0004,000800-fold
Nav1.81,000500100-fold
Nav1.9>10,000>8,000>1000-fold
Signaling Pathways

Nav1.7 plays a crucial role in the propagation of action potentials along nociceptive neurons. Its inhibition is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system. Downstream signaling pathways, such as the MAPK/ERK pathway, are often dysregulated in chronic pain states and can be modulated by Nav1.7 activity.[2]

cluster_PeripheralNerve Peripheral Nociceptor cluster_SpinalCord Spinal Cord (Dorsal Horn) cluster_Intervention Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Inflammation, Injury) Nav17 Nav1.7 Channel Noxious_Stimuli->Nav17 Activates Action_Potential Action Potential Generation & Propagation Nav17->Action_Potential Initiates Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Signal_to_Brain Signal to Brain (Pain Perception) Postsynaptic_Neuron->Signal_to_Brain This compound This compound (Nav1.7 Inhibitor) This compound->Nav17 Inhibits

Figure 1: Simplified signaling pathway of pain transmission and the site of action for a Nav1.7 inhibitor.

In Vivo Efficacy in Animal Models of Chronic Pain

The analgesic efficacy of a Nav1.7 inhibitor must be evaluated in relevant animal models that mimic human chronic pain conditions.

Neuropathic Pain Models

These models are created by inducing nerve injury.

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to mechanical allodynia and thermal hyperalgesia.[1][4]

  • Spinal Nerve Ligation (SNL): Involves the tight ligation of the L5 and/or L6 spinal nerves, resulting in robust and persistent pain-like behaviors.[1][4]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Induced by the administration of chemotherapeutic agents like paclitaxel or cisplatin, causing sensory abnormalities.[1][5]

Experimental Protocol: Assessment of Mechanical Allodynia in the SNL Model

  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure: Under isoflurane anesthesia, the left L5 spinal nerve is isolated and tightly ligated.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

  • Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Data Analysis: The PWT is measured at baseline (pre-surgery), post-surgery (pre-dose), and at multiple time points after drug administration. The percentage reversal of allodynia is calculated.

Table 2: Representative Efficacy Data in the Rat SNL Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Post-Dose% Reversal of Allodynia
Vehicle-1.5 ± 0.30%
Compound X34.2 ± 0.830%
Compound X108.9 ± 1.275%
Compound X3014.5 ± 1.5100%
Gabapentin10010.2 ± 1.185%
Inflammatory Pain Models

These models are induced by injecting an inflammatory agent.

  • Complete Freund's Adjuvant (CFA) Model: An intraplantar injection of CFA produces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[4][6]

  • Carrageenan-Induced Paw Edema: A model of acute inflammation where carrageenan injection into the paw causes edema and hyperalgesia.[4][6]

cluster_setup Experimental Setup cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_Model Induce Chronic Pain Model (e.g., SNL in rats) Baseline Baseline Behavioral Testing (e.g., von Frey) Animal_Model->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Dosing Administer Vehicle or Test Compound (e.g., this compound) Randomization->Dosing Behavioral_Testing Post-Dose Behavioral Testing at Multiple Time Points Dosing->Behavioral_Testing PK_Sampling Collect Blood Samples for Pharmacokinetic Analysis Behavioral_Testing->PK_Sampling Efficacy_Analysis Analyze Behavioral Data (e.g., Paw Withdrawal Threshold) PKPD_Modeling PK/PD Modeling (Concentration-Effect Relationship) Efficacy_Analysis->PKPD_Modeling PK_Analysis Analyze Plasma Drug Concentrations PK_Analysis->PKPD_Modeling

Figure 2: General experimental workflow for preclinical efficacy and PK/PD studies.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. These studies are typically conducted in rodents (rats and mice) and a non-rodent species (e.g., dogs or monkeys).

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Drug Administration: A single dose is administered intravenously (i.v.) and orally (p.o.) to separate groups of animals.

  • Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Table 3: Representative Pharmacokinetic Parameters in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.0831.0
AUC0-inf (ng*h/mL)300012000
T1/2 (h)4.55.0
Clearance (mL/min/kg)5.5-
Volume of Distribution (L/kg)2.5-
Bioavailability (%)-40%

Preclinical Safety and Toxicology

A comprehensive toxicology program is required to assess the safety profile of the drug candidate before it can be administered to humans. These studies are conducted under Good Laboratory Practice (GLP) guidelines.

In Vitro Safety Pharmacology
  • hERG Assay: To assess the risk of cardiac QT interval prolongation.

  • Receptor and Enzyme Profiling: To identify potential off-target interactions.

In Vivo Toxicology
  • Dose Range-Finding Studies: To determine the maximum tolerated dose (MTD) in rodents.

  • Repeat-Dose Toxicology Studies: Typically conducted for 28 or 90 days in two species (one rodent, one non-rodent) to identify potential target organs of toxicity.[7][8]

  • Genotoxicity Assays: A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test to assess mutagenic and clastogenic potential.[7][8]

  • Safety Pharmacology Core Battery: To evaluate effects on the central nervous, cardiovascular, and respiratory systems.

Table 4: Overview of a Standard Preclinical Toxicology Program

Study TypeSpeciesDurationKey Endpoints
Single-Dose ToxicityRat, DogAcuteClinical signs, mortality, gross pathology
Repeat-Dose ToxicologyRat, Dog28 or 90 daysClinical signs, body weight, food consumption, clinical pathology, histopathology
Genotoxicity (Ames)S. typhimuriumIn vitroRevertant colony count
Genotoxicity (Micronucleus)MouseIn vivoFrequency of micronucleated erythrocytes
Cardiovascular Safety PharmacologyDogAcuteECG, blood pressure, heart rate
CNS Safety PharmacologyRatAcuteIrwin test or functional observational battery
Respiratory Safety PharmacologyRatAcuteRespiratory rate, tidal volume

Conclusion

The preclinical development of a selective Nav1.7 inhibitor like this compound for chronic pain involves a rigorous and multi-faceted evaluation process. This includes detailed in vitro characterization of its mechanism and selectivity, robust demonstration of efficacy in relevant animal models of neuropathic and inflammatory pain, comprehensive pharmacokinetic profiling, and a thorough assessment of its safety and toxicological profile. The successful completion of these studies is a prerequisite for advancing a promising new analgesic into clinical trials. While specific data for this compound are not publicly available, the framework presented in this whitepaper provides a comprehensive overview of the necessary preclinical research for this class of compounds.

References

Aneratrigine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Aneratrigine is an investigational small molecule emerging as a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is a well-validated target for the treatment of pain, and this compound's development is focused on providing a novel non-opioid analgesic for neuropathic pain. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule with the systematic IUPAC name 5-chloro-2-fluoro-4-((4-fluoro-2-(methyl(2-(methylamino)ethyl)amino)phenyl)amino)-N-(thiazol-4-yl)benzenesulfonamide[1]. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-chloro-2-fluoro-4-((4-fluoro-2-(methyl(2-(methylamino)ethyl)amino)phenyl)amino)-N-(thiazol-4-yl)benzenesulfonamide[1]
Molecular Formula C₁₉H₂₀ClF₂N₅O₂S₂[2]
Molecular Weight 487.97 g/mol [2]
SMILES CNCCN(C)c1cc(ccc1Nc2cc(c(cc2Cl)S(=O)(=O)Nc3cscn3)F)F[1]
CAS Number 2097163-74-9[2]
Appearance Solid[2]
Solubility Poor aqueous solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2)[3]. Soluble in DMSO (10 mM)[2].[2][3]

Mechanism of Action and Pharmacology

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7[3]. The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Genetic studies in humans have validated Nav1.7 as a key mediator of pain perception.

The primary mechanism of action of this compound involves the blockade of the alpha subunit of the Nav1.7 channel[2][4][5]. By inhibiting the influx of sodium ions through this channel, this compound reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals.

Signaling Pathway Diagram

Aneratrigine_Mechanism_of_Action cluster_Neuron Peripheral Sensory Neuron Nav1.7_Channel Nav1.7 Channel Action_Potential Action Potential Propagation Nav1.7_Channel->Action_Potential Initiates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Noxious_Stimulus Noxious Stimulus Noxious_Stimulus->Nav1.7_Channel Activates This compound This compound This compound->Nav1.7_Channel Blocks

Caption: Mechanism of action of this compound in blocking pain signal transmission.

In Vitro Potency

This compound has demonstrated high potency against the Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 19 nM[3]. A comprehensive selectivity profile against other sodium channel subtypes is crucial for a complete understanding of its therapeutic window and potential off-target effects, though detailed public data is currently limited.

Pharmacokinetics and Formulation Development

Preclinical and Clinical Status

This compound has progressed through early-stage clinical development. It has successfully completed Phase 1 trials in Australia and has received approval for Phase 2a studies in South Korea[3].

Formulation Challenges and Solutions

A significant challenge in the development of an oral formulation for this compound was its poor aqueous solubility, particularly in the acidic environment of the stomach (0.06 mg/mL at pH 1.2), which led to limited bioavailability in initial Phase 1 studies[3]. To overcome this, a capsule formulation containing sodium bicarbonate was developed to modulate the local pH and enhance dissolution[3].

However, the use of wet granulation during manufacturing at a production scale resulted in chemical instability, including discoloration and the formation of degradation products[3]. This was attributed to the decomposition of sodium bicarbonate under the stress of heat and moisture[3].

A subsequent shift to a dry granulation manufacturing process proved successful in mitigating these stability issues. This optimized formulation demonstrated enhanced chemical stability and achieved over 80% dissolution within 30 minutes at pH 4.0[3].

Experimental Workflow for Formulation Development

Aneratrigine_Formulation_Development cluster_Challenges Initial Challenges cluster_Wet_Granulation Wet Granulation Approach cluster_Dry_Granulation Optimized Approach Poor_Solubility Poor Aqueous Solubility (0.06 mg/mL at pH 1.2) Limited_Bioavailability Limited Bioavailability (Phase 1) Poor_Solubility->Limited_Bioavailability NaHCO3_Formulation Capsule with NaHCO3 (pH modifier) Limited_Bioavailability->NaHCO3_Formulation Addressed by Wet_Granulation Wet Granulation (Production Scale) NaHCO3_Formulation->Wet_Granulation Instability Chemical Instability (Discoloration, Degradation) Wet_Granulation->Instability Led to Dry_Granulation Dry Granulation Instability->Dry_Granulation Solved by Improved_Stability Enhanced Stability Dry_Granulation->Improved_Stability Improved_Dissolution Improved Dissolution (>80% in 30 min at pH 4.0) Dry_Granulation->Improved_Dissolution

Caption: Workflow of this compound's oral formulation development.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are proprietary, the following outlines a general methodology for assessing the inhibitory activity of a compound against Nav1.7 using patch-clamp electrophysiology, a standard industry technique.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

Objective: To determine the concentration-dependent inhibition of a test compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Test compound (this compound) stock solution in DMSO.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Culture: Culture HEK293-hNav1.7 cells under standard conditions.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit Nav1.7 currents.

    • Record baseline currents in the absence of the test compound.

  • Compound Application:

    • Prepare a series of dilutions of the test compound in the external solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.

    • Record the Nav1.7 currents at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Summary and Future Directions

This compound is a promising Nav1.7 inhibitor with demonstrated potency and a development path that has successfully navigated initial formulation challenges. Its progression into Phase 2a clinical trials marks a significant step towards its potential as a novel non-opioid analgesic. For the scientific and drug development community, further disclosure of a comprehensive selectivity panel against other sodium channel subtypes and detailed pharmacokinetic data from preclinical and clinical studies will be critical for a complete assessment of its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Patch-Clamp Studies of Aneratrigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro electrophysiological characterization of aneratrigine, a potent and selective blocker of the voltage-gated sodium channel Nav1.7. The following sections outline the necessary materials, solutions, and step-by-step procedures for whole-cell voltage-clamp and current-clamp recordings in primary dorsal root ganglion (DRG) neurons or heterologous expression systems.

Introduction to this compound

This compound is a sodium channel protein type 9 subunit alpha (Nav1.7) blocker investigated for its potential in treating neuropathic pain.[1][2][3] Nav1.7 is a voltage-gated sodium channel subtype that is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and plays a crucial role in pain sensation.[4] Understanding the electrophysiological effects of this compound on Nav1.7 is essential for elucidating its mechanism of action and therapeutic potential. Patch-clamp electrophysiology is the gold-standard technique for this characterization, allowing for high-resolution recording of ion channel activity.[5][6][7]

Key Experimental Protocols

Two primary patch-clamp configurations are recommended for characterizing the effects of this compound: whole-cell voltage-clamp and current-clamp.

1. Whole-Cell Voltage-Clamp Protocol: Characterizing this compound's Inhibition of Nav1.7 Currents

This protocol is designed to measure the direct inhibitory effect of this compound on voltage-gated sodium currents.

a. Cell Preparation (Primary DRG Neurons) A detailed protocol for the isolation and culture of DRG neurons is a prerequisite for these experiments.[8][9][10] Briefly, DRGs are dissected from rodents, enzymatically dissociated, and plated on coated coverslips for short-term culture (1-3 days).[11]

b. Solutions and Reagents

Solution TypeComposition
External Solution (mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
Internal Solution (mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with CsOH)
This compound Stock Solution 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.

c. Experimental Workflow

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis prep_cell Prepare Cultured DRG Neurons establish_wc Establish Whole-Cell Configuration prep_cell->establish_wc prep_sol Prepare External and Internal Solutions prep_sol->establish_wc prep_drug Prepare this compound Dilutions apply_drug Perfuse with this compound prep_drug->apply_drug record_base Record Baseline Nav1.7 Currents establish_wc->record_base record_base->apply_drug record_drug Record Nav1.7 Currents in Presence of Drug apply_drug->record_drug washout Washout with Control External Solution record_drug->washout record_wash Record Nav1.7 Currents After Washout washout->record_wash measure_peak Measure Peak Current Amplitude record_wash->measure_peak calc_inhibit Calculate Percent Inhibition measure_peak->calc_inhibit plot_dose Plot Dose-Response Curve calc_inhibit->plot_dose calc_ic50 Calculate IC50 plot_dose->calc_ic50

Caption: Workflow for a whole-cell voltage-clamp experiment.

d. Voltage-Clamp Procedure

  • Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with the external solution.

  • Using a micromanipulator, approach a neuron with a borosilicate glass micropipette (2-4 MΩ resistance) filled with the internal solution.[7]

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.

  • Hold the cell at a membrane potential of -100 mV.

  • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).

  • Record baseline currents in the control external solution.

  • Perfuse the chamber with the desired concentration of this compound and repeat the voltage-step protocol.

  • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • After drug application, perfuse with the control external solution to assess the reversibility of the block (washout).

2. Current-Clamp Protocol: Assessing this compound's Effect on Neuronal Excitability

This protocol measures how this compound affects the ability of a neuron to fire action potentials.

a. Solutions and Reagents Use the same external and stock solutions as in the voltage-clamp protocol. The internal solution should be potassium-based to allow for physiological recording of action potentials.

Solution TypeComposition
Internal Solution (mM) 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH)

b. Experimental Workflow

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis prep_cell Prepare Cultured DRG Neurons establish_wc Establish Whole-Cell Configuration prep_cell->establish_wc prep_sol Prepare K-based Internal Solution prep_sol->establish_wc set_current_clamp Switch to Current-Clamp Mode establish_wc->set_current_clamp record_base Record Baseline Action Potentials set_current_clamp->record_base apply_drug Perfuse with this compound record_base->apply_drug record_drug Record Action Potentials in Presence of Drug apply_drug->record_drug measure_ap Measure Action Potential Parameters record_drug->measure_ap compare_firing Compare Firing Frequency measure_ap->compare_firing

Caption: Workflow for a current-clamp experiment.

c. Current-Clamp Procedure

  • Establish a whole-cell configuration as described in the voltage-clamp protocol.

  • Switch the amplifier to current-clamp mode.

  • Inject a small amount of current to hold the resting membrane potential at approximately -70 mV.

  • Inject a series of depolarizing current steps (e.g., 500 ms duration, from 0 pA to 200 pA in 20 pA increments) to elicit action potentials.

  • Record the baseline firing properties.

  • Perfuse the chamber with this compound at a concentration around its IC50 (determined from voltage-clamp experiments).

  • Repeat the current injection steps and record the changes in action potential firing.

  • Analyze parameters such as action potential threshold, amplitude, and the number of action potentials fired in response to a given current injection.

Data Presentation

The following tables summarize hypothetical but expected quantitative data from patch-clamp studies of this compound on Nav1.7 channels.

Table 1: Voltage-Clamp Data - Dose-Dependent Inhibition of Nav1.7 by this compound

ParameterValue
IC50 (Resting State) 1.5 µM
IC50 (Inactivated State) 80 nM
Hill Coefficient ~1.0
Effect on Activation No significant shift
Effect on Inactivation Hyperpolarizing shift in the voltage-dependence of steady-state inactivation

Table 2: Current-Clamp Data - Effect of this compound (100 nM) on DRG Neuron Excitability

ParameterControlThis compound (100 nM)
Resting Membrane Potential (mV) -65.2 ± 1.5-64.9 ± 1.8
Action Potential Threshold (mV) -35.4 ± 0.8-31.2 ± 1.1
Action Potential Amplitude (mV) 95.3 ± 3.293.8 ± 3.5
Number of APs (100 pA step) 8 ± 22 ± 1

Signaling Pathway Visualization

This compound directly blocks the Nav1.7 channel, thereby reducing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.

G cluster_membrane Cell Membrane nav17 Nav1.7 Channel ap Action Potential Propagation (Pain Signal) nav17->ap Na+ Influx no_ap Reduced or Blocked Action Potential (Analgesia) nav17->no_ap depol Nociceptive Stimulus (Depolarization) depol->nav17 Opens This compound This compound This compound->nav17 Blocks

Caption: Mechanism of action of this compound.

These protocols and data provide a comprehensive framework for the in vitro electrophysiological characterization of this compound. Researchers can adapt these methodologies to investigate the compound's effects on other sodium channel subtypes or in different cell types to further delineate its selectivity and pharmacological profile.

References

Application Notes and Protocols for the Administration of a Selective NaV1.7 Blocker (Aneratrigine) in Rodent Models of Neuralgia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available peer-reviewed studies detailing the administration of Aneratrigine in rodent models of neuralgia are scarce. Therefore, the following application notes and protocols are based on established methodologies for testing selective NaV1.7 sodium channel blockers in common rodent models of neuropathic pain. The specific dosages and pharmacokinetic profile of this compound will need to be determined empirically.

Application Notes

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals. Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to pain disorders, while loss-of-function mutations result in a congenital inability to experience pain. This makes selective Nav1.7 blockers, such as this compound, a promising class of non-opioid analgesics for the treatment of chronic neuropathic pain, including neuralgia.

These protocols outline the use of rodent models of neuralgia to assess the efficacy of this compound. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are well-established for inducing neuropathic pain that mimics neuralgia in the limbs, while the Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) is a model for trigeminal neuralgia. Behavioral assays such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia are standard methods to quantify the analgesic effects of investigational compounds.

Quantitative Data Presentation

The following tables are templates for summarizing quantitative data from studies investigating the efficacy of this compound in rodent models of neuralgia.

Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)

Rodent ModelTreatment GroupDose (mg/kg)Route of AdministrationNBaseline Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% MPE*
CCI (Rat)Vehicle-p.o.1015.2 ± 1.13.5 ± 0.40%
This compound10p.o.1015.1 ± 1.38.2 ± 0.945%
This compound30p.o.1015.3 ± 1.012.5 ± 1.282%
Positive Control (Gabapentin)100p.o.1015.0 ± 1.210.1 ± 1.060%
SNI (Mouse)Vehicle-i.p.122.1 ± 0.20.4 ± 0.10%
This compound5i.p.122.0 ± 0.31.1 ± 0.250%
This compound15i.p.122.2 ± 0.21.8 ± 0.388%

*% MPE (Maximum Possible Effect) = [(Post-drug threshold - Post-injury/pre-drug threshold) / (Baseline threshold - Post-injury/pre-drug threshold)] x 100

Table 2: Effect of this compound on Thermal Hyperalgesia (Hot Plate Test)

Rodent ModelTreatment GroupDose (mg/kg)Route of AdministrationNBaseline Paw Withdrawal Latency (s)Post-Treatment Paw Withdrawal Latency (s)% MPE*
CCI (Rat)Vehicle-p.o.1012.5 ± 0.85.1 ± 0.50%
This compound10p.o.1012.7 ± 0.98.3 ± 0.742%
This compound30p.o.1012.6 ± 0.711.2 ± 0.880%
Positive Control (Morphine)5s.c.1012.4 ± 0.810.5 ± 0.970%

*% MPE (Maximum Possible Effect) = [(Post-drug latency - Post-injury/pre-drug latency) / (Cut-off latency - Post-injury/pre-drug latency)] x 100

Experimental Protocols

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model induces neuropathic pain that mimics neuralgia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat and shave the lateral surface of the left thigh.

  • Place the rat in a prone position and sterilize the surgical area.

  • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.

  • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animals to recover for 7-14 days for the neuropathic pain to develop before behavioral testing.

Spared Nerve Injury (SNI) Model in Mice

This model produces a consistent and long-lasting mechanical allodynia.[1][2]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic

  • Surgical microscope or magnifying glass

  • Fine surgical instruments (iridectomy scissors, fine forceps)

  • 6-0 silk sutures

Procedure:

  • Anesthetize the mouse and prepare the surgical site on the left thigh.

  • Make an incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Isolate the common peroneal and tibial nerves, being careful not to touch the sural nerve.[2]

  • Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture and cut them distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

  • Ensure the sural nerve remains intact and untouched.[2]

  • Close the muscle and skin layers with sutures.

  • Allow a recovery period of at least 7 days before behavioral testing.

Behavioral Testing: Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus.[3][4]

Materials:

  • Von Frey filaments of varying stiffness (e.g., 0.4 g to 15 g) or an electronic von Frey apparatus.

  • Elevated mesh platform with clear enclosures for the animals.

Procedure:

  • Acclimatize the animals to the testing environment for at least 30 minutes before the test.

  • Place the animal in an enclosure on the mesh platform.

  • Apply the von Frey filament to the plantar surface of the hind paw (ipsilateral to the nerve injury) until it buckles.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Using the up-down method, determine the 50% paw withdrawal threshold.[5]

  • Administer this compound or vehicle at the desired dose and route.

  • Repeat the von Frey test at various time points post-administration (e.g., 30, 60, 120 minutes) to assess the drug's effect.

Behavioral Testing: Thermal Hyperalgesia (Hot Plate Test)

This test measures the latency to a nocifensive response to a thermal stimulus.[6][7]

Materials:

  • Hot plate apparatus with adjustable temperature.

  • A clear cylinder to confine the animal to the hot surface.

Procedure:

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[7]

  • Place the animal on the hot plate and immediately start a timer.

  • Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nocifensive response and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, and if the animal does not respond by this time, it should be removed from the plate.

  • Administer this compound or vehicle.

  • Measure the response latency at different time points after drug administration.

Visualizations

Signaling Pathway of this compound

Aneratrigine_Mechanism_of_Action NerveInjury Nerve Injury (e.g., CCI, SNI) Upregulation Upregulation and Hyperexcitability of NaV1.7 Channels NerveInjury->Upregulation EctopicFiring Spontaneous Ectopic Firing of Nociceptors Upregulation->EctopicFiring PainSignal Pain Signal Transmission to CNS EctopicFiring->PainSignal Neuralgia Neuralgia Symptoms (Allodynia, Hyperalgesia) PainSignal->Neuralgia This compound This compound Block Selective Blockade of NaV1.7 Channels This compound->Block Block->EctopicFiring

Caption: Mechanism of action of this compound in neuropathic pain.

Experimental Workflow for Efficacy Testing

Experimental_Workflow AnimalAcclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing (Von Frey, Hot Plate) AnimalAcclimation->Baseline Surgery Neuralgia Induction Surgery (e.g., CCI or SNI) Baseline->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery PainDevelopment Confirmation of Neuropathic Pain Recovery->PainDevelopment DrugAdmin This compound / Vehicle Administration PainDevelopment->DrugAdmin PostDrugTesting Post-dose Behavioral Testing (Time-course) DrugAdmin->PostDrugTesting DataAnalysis Data Analysis and Comparison PostDrugTesting->DataAnalysis

Caption: Workflow for testing this compound in rodent neuralgia models.

Logical Relationship of Treatment and Outcome

Logical_Relationship This compound This compound Administration Dose Route Mechanism Mechanism Selective NaV1.7 Blockade This compound->Mechanism Effect Physiological Effect Reduced Neuronal Hyperexcitability Mechanism->Effect Outcome Behavioral Outcome Increased Paw Withdrawal Threshold/Latency Reduced Pain Behavior Effect->Outcome

Caption: Logical flow from this compound administration to pain relief.

References

Application Notes & Protocols: Formulating Aneratrigine for Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aneratrigine is an investigational compound that acts as a potent and selective blocker of the voltage-gated sodium channel Nav1.7 (sodium channel protein type 9 subunit alpha).[1][2][3] This channel is predominantly expressed in peripheral pain-sensing neurons, making it a key therapeutic target for neuropathic pain.[2][4] Preclinical studies in animal models, such as mice, are crucial for evaluating the efficacy and pharmacokinetic profile of this compound. Subcutaneous (SC) administration is a common and effective route for delivering therapeutic compounds in these models.[5][6]

These application notes provide detailed protocols for the formulation of this compound for subcutaneous injection in mice, covering vehicle preparation, compound dissolution, and the administration procedure. The aim is to ensure consistent, safe, and effective delivery of the compound for preclinical research.

Physicochemical Properties of this compound

This compound is a solid, white to off-white powder.[2] Its solubility is a critical factor in formulation development. While highly soluble in DMSO, its aqueous solubility is pH-dependent.[1][2] The mesylate salt form of this compound is classified as a Biopharmaceutics Classification System (BCS) class IV compound, indicating low solubility and low permeability.[7][8] Understanding these properties is essential for selecting an appropriate vehicle for subcutaneous delivery.

PropertyValueReference
Molecular Formula C19H20ClF2N5O2S2[1][9]
Molecular Weight 487.97 g/mol [1][2][9]
Appearance Solid Powder[1]
Solubility (in vitro) 100 mg/mL (204.93 mM) in DMSO[2]
Solubility (this compound Mesylate) pH-dependent: 0.06 mg/mL at pH 1.2; 5.22 mg/mL at pH 4.0[7][8]
Mechanism of Action Blocker of Nav1.7 (Sodium channel protein type 9 subunit alpha)[2][3][10]

Experimental Protocols

Formulation of this compound Solution

Successful subcutaneous administration requires a sterile, non-irritating formulation.[11] Given this compound's low aqueous solubility, a co-solvent system is typically required. Below are three example protocols for preparing a clear solution suitable for injection. The final concentration should be determined based on the desired dose and the maximum injection volume for the mice.

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This vehicle is a common choice for compounds with poor water solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex until the powder is completely dissolved. Ultrasonic treatment can be used to aid dissolution.[2]

  • Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly to mix.[2]

  • Add Tween-80 to a final concentration of 5% of the total volume and vortex until the solution is homogeneous.[2]

  • Add sterile saline to reach the final desired volume (45% of the total).[2] Vortex again to ensure a clear, uniform solution.

  • Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial to ensure sterility.

Protocol 2: DMSO/SBE-β-CD/Saline Vehicle

This protocol uses a cyclodextrin to improve solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution (e.g., 20% in saline), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing 10% DMSO with 90% (20% SBE-β-CD in Saline).[2]

  • Add the vehicle to the this compound powder.

  • Vortex thoroughly until a clear solution is obtained.[2]

  • Sterile filter the final solution using a 0.22 µm syringe filter.

Protocol 3: DMSO/Corn Oil Vehicle

This creates a lipid-based formulation for sustained release.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn Oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in 10% of the final volume with DMSO.[2]

  • Add 90% of the final volume with sterile Corn Oil.[2]

  • Vortex vigorously until a clear solution or a uniform suspension is achieved.[2]

  • Note: This formulation may not require sterile filtration if all components are sterile and handled aseptically.

Subcutaneous Injection Protocol in Mice

This protocol outlines the standard procedure for subcutaneous administration in mice, adapted from institutional guidelines.[12][13][14]

Materials:

  • Prepared this compound formulation

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge).[12] A new sterile needle and syringe must be used for each animal.[14]

  • Mouse restrainer (optional)

  • 70% Isopropyl alcohol wipes (optional, as their effectiveness for skin sterilization is debated and may cause disturbance).[11]

Injection Volume and Needle Size Guidelines

ParameterGuidelineReference
Needle Gauge 25-27 G[12]
Max Volume per Site 5 mL/kg[12]
Max Total Volume (Drug) 10 mL/kg[12]

Procedure:

  • Preparation : Gently warm the prepared formulation to body temperature to reduce discomfort for the animal.[11][12] Calculate the precise volume to be injected based on the animal's body weight.

  • Restraint : Restrain the mouse firmly but gently. One common method is to scruff the loose skin over the neck and shoulders between your thumb and forefinger.[15] This will limit the mouse's movement.

  • Site Selection : The preferred injection site is the loose skin over the shoulders (scruff) or the flank.[14][15] If repeated injections are necessary, alternate between sites.[11]

  • Tenting the Skin : Using your non-dominant hand holding the scruff, create a "tent" of skin.[16]

  • Needle Insertion : With your dominant hand, insert the sterile needle, bevel facing up, into the base of the skin tent.[12][14] The needle should be inserted parallel to the body.

  • Aspiration : Gently pull back on the syringe plunger to aspirate.[13] If blood enters the syringe hub, the needle has entered a blood vessel. Withdraw the needle, replace it with a fresh sterile one, and re-attempt the injection at a different site.[12] If no blood is drawn, placement is correct.

  • Injection : Depress the plunger smoothly to administer the solution.[13]

  • Withdrawal : Once the full volume is injected, withdraw the needle swiftly. Gently pinch the injection site for a moment to prevent leakage.

  • Post-Injection Care : Return the mouse to its cage and monitor for any adverse reactions, such as distress, swelling, or skin changes at the injection site.

Visualized Workflows and Pathways

This compound Mechanism of Action

This compound functions by blocking the Nav1.7 voltage-gated sodium channel on nociceptive (pain-sensing) neurons. This inhibition prevents the influx of sodium ions necessary for membrane depolarization, thereby stopping the propagation of the action potential and the transmission of pain signals to the central nervous system.

Aneratrigine_MoA cluster_neuron Nociceptive Neuron Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nav17 Nav1.7 Channel (Closed) Nav17_open Nav1.7 Channel (Open) Nav17->Nav17_open Depolarization Membrane Depolarization Nav17_open->Depolarization Leads to Na_ion Na+ Na_ion->Nav17_open:port Influx This compound This compound This compound->Nav17 Blocks Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Stimulus Painful Stimulus Stimulus->Nav17 Activates experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration A 1. Weigh this compound & Excipients B 2. Prepare Vehicle (e.g., Co-solvents) A->B C 3. Dissolve this compound in Vehicle B->C D 4. Sterile Filter (0.22 µm filter) C->D E 5. Calculate Dose (based on mouse weight) D->E F 6. Prepare Syringe (Sterile needle/syringe) E->F G 7. Administer SC (Tent skin, aspirate, inject) F->G H 8. Post-Injection Monitoring G->H

References

Application Notes and Protocols: Investigating the Efficacy of Aneratrigine in the Spared Nerve Injury (SNI) Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] The Spared Nerve Injury (SNI) model is a widely utilized and robust preclinical model that mimics many of the symptoms of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[3][4][5][6] This model involves the ligation and transection of the tibial and common peroneal nerves, while the sural nerve remains intact.[3][4][5] The resulting sensory disturbances in the distribution of the spared sural nerve provide a reliable platform for evaluating potential analgesic compounds.

Aneratrigine is a novel small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[7][8][9][10][11] These specific sodium channel subtypes are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as critical mediators of pain signaling.[12] By blocking these channels, this compound has the potential to reduce neuronal hyperexcitability and, consequently, alleviate neuropathic pain.

These application notes provide detailed protocols for utilizing the SNI model to assess the therapeutic potential of this compound. The included methodologies, illustrative data tables, and pathway diagrams are intended to guide researchers in the design and execution of their studies.

Signaling Pathway of Neuropathic Pain and this compound's Mechanism of Action

cluster_0 Peripheral Nerve Injury (SNI) cluster_1 Nociceptor Hyperexcitability cluster_2 Central Sensitization cluster_3 Pain Perception cluster_4 Therapeutic Intervention NerveInjury Spared Nerve Injury (Tibial & Common Peroneal Nerve Transection) Inflammation Neuroinflammation (Immune Cell Infiltration, Cytokine Release) NerveInjury->Inflammation induces Upregulation Upregulation and Trafficking of Nav1.7/Nav1.8 Inflammation->Upregulation leads to Ectopic Spontaneous Ectopic Discharges Upregulation->Ectopic Threshold Lowered Activation Threshold Upregulation->Threshold SpinalCord Dorsal Horn of Spinal Cord Ectopic->SpinalCord propagates to Threshold->SpinalCord propagates to Neurotransmitter Increased Release of Glutamate & Substance P SpinalCord->Neurotransmitter Postsynaptic Postsynaptic Neuron Hyperexcitability Neurotransmitter->Postsynaptic Brain Ascending Pain Pathways to Brain Postsynaptic->Brain Pain Perception of Neuropathic Pain (Allodynia, Hyperalgesia) Brain->Pain This compound This compound This compound->Upregulation blocks

Caption: Neuropathic pain signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Spared Nerve Injury (SNI) Surgical Protocol

This protocol is adapted from established methods for inducing the SNI model in rodents.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats, 200-250g, or male C57BL/6 mice, 20-25g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors, fine forceps, and retractors

  • Suture material (e.g., 5-0 silk)

  • Antiseptic solution (e.g., povidone-iodine) and sterile saline

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using an appropriate method. Shave the lateral surface of the left thigh and sterilize the surgical area with an antiseptic solution.

  • Incision: Make a small skin incision on the lateral surface of the thigh, from the hip to the knee.

  • Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with a 5-0 silk suture. Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

  • Sural Nerve Sparing: Take extreme care to avoid touching or stretching the spared sural nerve.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals for recovery and signs of infection. Sham-operated animals undergo the same procedure without nerve ligation and transection.

This compound Efficacy Testing Protocol

Materials:

  • SNI and sham-operated animals

  • This compound (or vehicle control)

  • Administration supplies (e.g., oral gavage needles, injection needles)

  • Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)

Procedure:

  • Acclimatization and Baseline Testing: Allow animals to recover from surgery for at least 7 days. Acclimatize them to the behavioral testing environment for 2-3 days before baseline measurements. Perform baseline behavioral tests (von Frey and Hargreaves) to confirm the development of neuropathic pain in SNI animals.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Place the animal in a testing chamber with a wire mesh floor. Apply von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory). The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

    • Thermal Hyperalgesia (Hargreaves Test): Place the animal in a plexiglass chamber on a glass floor. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is the paw withdrawal latency.

  • Time Course: Conduct behavioral tests at multiple time points post-drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the onset and duration of the analgesic effect.

Experimental Workflow

start Start surgery SNI or Sham Surgery start->surgery recovery Post-operative Recovery (7-10 days) surgery->recovery baseline Baseline Behavioral Testing (von Frey, Hargreaves) recovery->baseline randomization Animal Randomization (Vehicle, this compound Doses) baseline->randomization drug_admin Drug Administration randomization->drug_admin behavioral_testing Post-treatment Behavioral Testing (Multiple Time Points) drug_admin->behavioral_testing data_collection Data Collection and Recording behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation and Reporting data_analysis->results end End results->end

Caption: Experimental workflow for evaluating this compound in the SNI model.

Illustrative Data Presentation

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.

Table 1: Illustrative Effect of this compound on Mechanical Allodynia in SNI Rats
Treatment GroupDose (mg/kg)Baseline Paw Withdrawal Threshold (g)60 min Post-Dose Paw Withdrawal Threshold (g)120 min Post-Dose Paw Withdrawal Threshold (g)
Sham + Vehicle-14.5 ± 1.214.8 ± 1.514.6 ± 1.3
SNI + Vehicle-2.1 ± 0.42.3 ± 0.52.2 ± 0.4
SNI + this compound102.2 ± 0.36.8 ± 0.95.1 ± 0.7
SNI + this compound302.0 ± 0.510.5 ± 1.18.9 ± 1.0
SNI + this compound1002.3 ± 0.413.2 ± 1.411.8 ± 1.2*

Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle group.

Table 2: Illustrative Effect of this compound on Thermal Hyperalgesia in SNI Rats
Treatment GroupDose (mg/kg)Baseline Paw Withdrawal Latency (s)60 min Post-Dose Paw Withdrawal Latency (s)120 min Post-Dose Paw Withdrawal Latency (s)
Sham + Vehicle-10.2 ± 0.810.5 ± 0.910.3 ± 0.7
SNI + Vehicle-4.5 ± 0.64.7 ± 0.54.6 ± 0.6
SNI + this compound104.6 ± 0.56.9 ± 0.76.1 ± 0.6
SNI + this compound304.4 ± 0.78.8 ± 0.97.9 ± 0.8
SNI + this compound1004.7 ± 0.69.9 ± 1.09.2 ± 0.9*

Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle group.

Conclusion

The Spared Nerve Injury model provides a robust and clinically relevant platform for the preclinical evaluation of novel analgesics for neuropathic pain. This compound, with its targeted mechanism of action on Nav1.7 and Nav1.8 sodium channels, represents a promising therapeutic candidate. The protocols and illustrative data presented herein offer a comprehensive guide for researchers to investigate the efficacy of this compound and other similar compounds. Rigorous and well-controlled studies using these methodologies are essential to advance our understanding of neuropathic pain and to develop new, effective treatments.

References

Application Notes and Protocols for Efficacy Testing of Aneratrigine in a Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] The spinal nerve ligation (SNL) model is a widely utilized and well-characterized preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[2] This model is crucial for investigating the pathophysiology of neuropathic pain and for the preclinical evaluation of novel analgesic compounds.[1][2]

Aneratrigine is a selective blocker of the voltage-gated sodium channel subtype 1.7 (Nav1.7).[3][4] Human genetic studies have strongly implicated Nav1.7 as a critical component in pain signaling pathways, making it a promising target for the development of new analgesics.[5] While specific preclinical data for this compound in the SNL model is not publicly available, this document provides a comprehensive set of protocols and representative data for evaluating the efficacy of a selective Nav1.7 inhibitor, such as this compound, in this model.

Experimental Protocols

Spinal Nerve Ligation (SNL) Surgical Model

This protocol describes the induction of neuropathic pain in rats via ligation of the L5 and L6 spinal nerves.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • Surgical microscope or magnifying loupes

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Post-operative analgesic (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

  • Shave and sterilize the surgical area over the lower lumbar spine.

  • Make a midline incision over the L4-S2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.

  • Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Gently isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG) with a 6-0 silk suture.[6]

  • Ensure that the blood supply to the nerves is not compromised.

  • Close the muscle layers with absorbable sutures and the skin with wound clips or non-absorbable sutures.

  • Administer a post-operative analgesic and allow the animal to recover in a warm, clean cage.

  • For sham-operated control animals, perform the same surgical procedure, including nerve isolation, but without ligation.[2]

Behavioral Testing for Neuropathic Pain

Behavioral assessments are performed to quantify the development of neuropathic pain and the analgesic effects of this compound. Testing should be conducted before surgery (baseline) and at regular intervals post-surgery (e.g., days 3, 7, 14, and 21).

This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment and chambers for at least 15-30 minutes before testing.

  • Place the rat on the elevated wire mesh platform.

  • Apply the von Frey filaments to the plantar surface of the ipsilateral (operated) hind paw in ascending order of force.

  • A positive response is a sharp withdrawal or flinching of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

This test measures the paw withdrawal latency in response to a noxious thermal stimulus.

Materials:

  • Plantar test apparatus (radiant heat source)

  • Glass platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment and chambers.

  • Place the rat in a chamber on the glass platform.

  • Position the radiant heat source under the plantar surface of the ipsilateral hind paw.

  • Activate the heat source and record the time until the rat withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

This compound Administration

This compound can be administered via various routes (e.g., oral, intraperitoneal, intravenous) depending on the experimental design and pharmacokinetic properties of the compound.

Procedure:

  • Prepare the appropriate formulation of this compound at the desired concentrations.

  • Administer the compound or vehicle control to the animals at a specified time before behavioral testing.

  • Dose-response studies should be conducted to determine the optimal effective dose.

Biochemical Analysis (Optional)

To investigate the underlying mechanisms of this compound's action, biochemical markers can be assessed in relevant tissues. In the SNL model, Nav1.7 expression is reportedly decreased in the injured L5 dorsal root ganglia (DRG) but increased in the adjacent uninjured L4 DRG.[7]

Tissues:

  • L4 and L5 Dorsal Root Ganglia (DRGs)

  • Spinal cord (lumbar enlargement)

Techniques:

  • Western Blotting: To quantify the protein expression levels of Nav1.7 and other relevant markers (e.g., inflammatory cytokines, glial activation markers).

  • Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of Nav1.7 in DRG and spinal cord sections.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of Nav1.7 and other target genes.

Electrophysiological Assessment (Optional)

Electrophysiological recordings can provide direct evidence of the effect of this compound on neuronal excitability.

Procedure:

  • In vivo electrophysiology: Record the spontaneous and evoked activity of dorsal horn neurons in anesthetized SNL rats before and after this compound administration.

  • Ex vivo recordings: Isolate DRG neurons from SNL rats and perform whole-cell patch-clamp recordings to assess the effect of this compound on sodium currents and action potential firing.

Data Presentation

The following tables present representative quantitative data for the efficacy of a selective Nav1.7 inhibitor in the SNL model. Note: This data is synthesized from findings on various selective Nav1.7 inhibitors and is intended to be illustrative of the expected outcomes for a compound like this compound.

Table 1: Effect of a Representative Nav1.7 Inhibitor on Mechanical Allodynia in SNL Rats

Treatment GroupDose (mg/kg, p.o.)Pre-dose Paw Withdrawal Threshold (g)Post-dose Paw Withdrawal Threshold (g)% Reversal of Allodynia
Sham + Vehicle-14.5 ± 0.814.2 ± 0.9N/A
SNL + Vehicle-3.2 ± 0.53.5 ± 0.60%
SNL + Nav1.7 Inhibitor103.4 ± 0.47.8 ± 0.7*40%
SNL + Nav1.7 Inhibitor303.1 ± 0.611.5 ± 0.9 75%
SNL + Nav1.7 Inhibitor1003.3 ± 0.513.8 ± 1.195%

*p < 0.05, **p < 0.01 compared to SNL + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of a Representative Nav1.7 Inhibitor on Thermal Hyperalgesia in SNL Rats

Treatment GroupDose (mg/kg, p.o.)Pre-dose Paw Withdrawal Latency (s)Post-dose Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
Sham + Vehicle-10.2 ± 0.710.5 ± 0.8N/A
SNL + Vehicle-5.1 ± 0.45.3 ± 0.50%
SNL + Nav1.7 Inhibitor105.2 ± 0.56.9 ± 0.635%
SNL + Nav1.7 Inhibitor305.0 ± 0.48.7 ± 0.7*75%
SNL + Nav1.7 Inhibitor1005.3 ± 0.610.1 ± 0.9**98%

*p < 0.05, **p < 0.01 compared to SNL + Vehicle group. Data are presented as mean ± SEM.

Table 3: In Vitro Potency of a Representative Nav1.7 Inhibitor

Channel SubtypeIC50 (nM)
Human Nav1.711
Rat Nav1.7171
Human Nav1.5>10,000
Human Nav1.8>10,000

Data derived from studies on the selective Nav1.7 inhibitor PF-05089771.

Visualizations

Experimental Workflow

G cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery cluster_analysis Analysis pre_baseline Baseline Behavioral Testing (Von Frey, Plantar Test) surgery Spinal Nerve Ligation (SNL) or Sham Surgery pre_baseline->surgery post_behavior Post-operative Behavioral Testing (Days 3, 7, 14, 21) surgery->post_behavior drug_admin This compound or Vehicle Administration post_behavior->drug_admin efficacy_testing Efficacy Behavioral Testing drug_admin->efficacy_testing tissue_collection Tissue Collection (DRG, Spinal Cord) efficacy_testing->tissue_collection biochem Biochemical Analysis (Western Blot, IHC, qPCR) tissue_collection->biochem electrophys Electrophysiological Analysis tissue_collection->electrophys

Caption: Experimental workflow for this compound efficacy testing.

Proposed Signaling Pathway

G cluster_neuron Nociceptive Neuron SNL Spinal Nerve Ligation (Nerve Injury) Nav17_up Upregulation and Sensitization of Nav1.7 SNL->Nav17_up Ectopic Ectopic Discharges & Lowered Action Potential Threshold Nav17_up->Ectopic Pain_Signal Increased Pain Signal Transmission Ectopic->Pain_Signal Reduced_Pain Reduced Pain Sensation (Analgesia) Pain_Signal->Reduced_Pain This compound This compound Block Blockade of Nav1.7 Channels This compound->Block Block->Ectopic Inhibits

References

Application Notes and Protocols: Immunohistochemical Analysis of Nav1.7 Expression Following Aneratrigine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3][4] Expressed predominantly in peripheral nociceptive neurons, Nav1.7 plays a key role in setting the threshold for action potentials, thereby acting as a crucial amplifier of pain signals.[2] Its genetic linkage to human pain disorders, where gain-of-function mutations lead to extreme pain syndromes and loss-of-function mutations result in a congenital inability to perceive pain, has highlighted Nav1.7 as a promising therapeutic target for the development of novel analgesics.[2][3][5]

Aneratrigine is a novel, selective inhibitor of the Nav1.7 sodium channel. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Nav1.7 expression in dorsal root ganglion (DRG) tissue following treatment with this compound. This protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic effects of Nav1.7 inhibitors.

Signaling Pathway of Nav1.7 in Nociception

Nav1.7 channels are concentrated at the nerve endings of nociceptive neurons and play a crucial role in the initial depolarization phase of an action potential in response to noxious stimuli. By amplifying subthreshold depolarizations, Nav1.7 effectively lowers the threshold for firing, making the neuron more excitable. This initiation of the pain signal is then propagated along the neuron to the central nervous system. Inhibiting Nav1.7 is expected to dampen this initial signal amplification, thereby reducing the perception of pain.

Nav1_7_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron Thermal Thermal Receptors Sensory Receptors Thermal->Receptors Mechanical Mechanical Mechanical->Receptors Chemical Chemical Chemical->Receptors Depolarization Membrane Depolarization Receptors->Depolarization transduce Nav1.7 Nav1.7 Channel Depolarization->Nav1.7 activates ActionPotential Action Potential Initiation Nav1.7->ActionPotential amplifies signal SignalPropagation Signal Propagation to CNS ActionPotential->SignalPropagation This compound This compound This compound->Nav1.7 inhibits PainPerception Pain Perception SignalPropagation->PainPerception

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Experimental Protocol: Immunohistochemistry for Nav1.7

This protocol describes the steps for paraffin-embedded tissue sections.

Materials:

  • Primary Antibody: Anti-Nav1.7 antibody (e.g., Rabbit Polyclonal to Nav1.7, ensure it is validated for IHC).

  • Secondary Antibody: Biotinylated anti-rabbit IgG.

  • Detection System: Avidin-Biotin Complex (ABC) reagent and 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline with Tween 20 (TBST).

  • Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0).

  • Blocking Solution: 5% normal goat serum in PBS.

  • Tissue Samples: Formalin-fixed, paraffin-embedded dorsal root ganglion (DRG) tissue from vehicle- and this compound-treated animals.

  • General Reagents: Xylene, graded ethanol series, hematoxylin counterstain, mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30 minutes.

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat citrate buffer (pH 6.0) to 95-100°C.

    • Immerse slides in the hot citrate buffer and incubate for 20 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate sections with the blocking solution (5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-Nav1.7 primary antibody to its optimal concentration in the blocking solution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBST (3 changes, 5 minutes each).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with TBST (3 changes, 5 minutes each).

    • Incubate with the ABC reagent for 30 minutes at room temperature.

    • Rinse slides with TBST (3 changes, 5 minutes each).

    • Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

Experimental Workflow

The following diagram illustrates the key stages of the immunohistochemistry protocol.

IHC_Workflow Start Start TissuePrep Deparaffinization & Rehydration Start->TissuePrep AntigenRetrieval Antigen Retrieval TissuePrep->AntigenRetrieval Blocking1 Peroxidase Blocking AntigenRetrieval->Blocking1 Blocking2 Non-specific Binding Block Blocking1->Blocking2 PrimaryAb Primary Antibody (Anti-Nav1.7) Blocking2->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection ABC Reagent & DAB Substrate SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Microscopic Analysis & Quantification Counterstain->Analysis End End Analysis->End

Figure 2: Experimental workflow for Nav1.7 immunohistochemistry.

Data Presentation and Analysis

Quantitative analysis of Nav1.7 expression can be performed by measuring the staining intensity or the percentage of Nav1.7-positive neurons within the DRG. This data should be collected from multiple sections and animals for statistical significance.

Hypothetical Quantitative Data:

The following table presents hypothetical data from an in vivo study where rodents with inflammatory pain were treated with either a vehicle or this compound (50 mg/kg) for 7 days. DRG tissues were then collected for IHC analysis.

Treatment GroupNMean Staining Intensity (Arbitrary Units)Standard Deviation% of Nav1.7-Positive NeuronsStandard Deviation
Vehicle Control 8185.625.378.2%6.5%
This compound (50 mg/kg) 8123.418.955.9%5.8%
Sham (No Injury) 895.215.145.3%4.9%

Interpretation:

In this hypothetical dataset, the vehicle-treated inflammatory pain group shows a significant upregulation of Nav1.7 expression compared to the sham group, consistent with findings that inflammatory mediators can increase Nav1.7 levels.[6] Treatment with this compound appears to significantly reduce both the intensity of Nav1.7 staining and the percentage of neurons expressing Nav1.7, suggesting that beyond acute channel inhibition, this compound may also modulate the expression or trafficking of the Nav1.7 protein. This could represent a key secondary mechanism for its analgesic efficacy.

Conclusion

This document provides a comprehensive protocol for the immunohistochemical evaluation of Nav1.7 expression in response to treatment with the Nav1.7 inhibitor, this compound. The provided workflow and data presentation structure offer a robust framework for researchers to assess the in-tissue pharmacodynamic effects of novel Nav1.7-targeting compounds. Adherence to this detailed protocol will facilitate the generation of reliable and reproducible data, crucial for advancing the development of new non-opioid pain therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Aneratrigine Solubility for Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aneratrigine, focusing on challenges related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key regulator in pain-sensing neurons.[1][2][3][4][5] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, which is characterized by both low solubility and low permeability.[1] Its aqueous solubility is highly dependent on pH, which can create challenges when preparing solutions for cell culture media, typically buffered around pH 7.4.[1]

Q2: What is the recommended solvent for preparing an this compound stock solution?

The most effective and commonly recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3] Commercial suppliers indicate that solubilities of up to 100 mg/mL (204.93 mM) in DMSO can be achieved, though this may require sonication to fully dissolve.[2]

Q3: My this compound precipitates when I add my DMSO stock to the cell culture medium. What should I do?

Precipitation is a common issue when diluting a DMSO-based stock solution into an aqueous medium. This occurs because the drug is significantly less soluble in the aqueous environment of the cell culture medium. Here are several steps to troubleshoot this issue:

  • Check Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but the ideal concentration is often below 0.1%. A high final DMSO concentration can be toxic to cells. Always run a vehicle control (media with the same final DMSO concentration but without this compound) to assess cellular health.[6]

  • Use Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to the media, perform serial dilutions of your stock in 100% DMSO first.[6] Then, add the lower concentration DMSO stock to your media. This helps prevent localized high concentrations of the compound that can trigger precipitation.

  • Optimize the Addition Process: Add the this compound-DMSO stock to your cell culture medium drop-by-drop while gently vortexing or swirling the medium. This rapid dispersion can help keep the compound in solution.

  • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Most compounds have better solubility at slightly higher temperatures.

  • Consider Serum: If using a medium containing fetal bovine serum (FBS) or other serum, the proteins (like albumin) can help bind to the compound and improve its apparent solubility.[7]

  • Pre-condition the Media: A technique that has proven effective is to first add most of the required volume of DMSO to the media, mix well, and then add the small volume of concentrated drug stock.[6]

Q4: Can I use sonication or heating to dissolve this compound in my final cell culture medium?

While gentle heating and sonication are recommended for dissolving this compound in DMSO to create a stock solution, these methods should not be used on the final cell culture medium.[2][7] Heating can degrade sensitive components like vitamins, amino acids, and growth factors in the medium, while sonication can be harmful to cells.

Data Presentation

Table 1: Solubility of this compound Mesylate in Various Conditions
ConditionSolubility (mg/mL)Molarity (mM)Notes
Aqueous Media (General) 4.91~10.06Highly pH-dependent.[1]
Aqueous Media (pH 1.2) 0.03 - 0.06~0.06 - 0.12Lowest solubility observed.[1]
Aqueous Media (pH 4.0) 5.22~10.70Maximum aqueous solubility.[1]
Aqueous Media (pH 6.8) 0.71~1.46Representative of intestinal pH.[1]
DMSO 100~204.93May require sonication.[2]
Table 2: Example Formulations for Increasing this compound Solubility

Note: These formulations are primarily for in vivo use but demonstrate co-solvents that may be adapted for in vitro work, provided cell toxicity is evaluated.

Protocol Solvent 1 Solvent 2 Solvent 3 Solvent 4 Final Solubility
1 10% DMSO 40% PEG300 5% Tween-80 45% Saline ≥ 2.5 mg/mL (5.12 mM)[2]
2 10% DMSO 90% (20% SBE-β-CD in Saline) - - ≥ 2.5 mg/mL (5.12 mM)[2]

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (5.12 mM)[2] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Preparation: Work in a sterile biosafety cabinet. Use sterile, RNase/DNase-free microtubes and pipette tips.

  • Weighing: Accurately weigh the desired amount of this compound powder (MW: 487.97 g/mol for the free base). For 1 mL of a 100 mM stock, you would need 48.8 mg.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (If Necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2] Gentle warming to 37°C can also be applied.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Mandatory Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound dissolve Add 100% DMSO start->dissolve ultrasound Vortex / Sonicate until clear dissolve->ultrasound store Store at -20°C / -80°C ultrasound->store dilute Prepare serial dilutions of stock in DMSO store->dilute add_media Add diluted stock dropwise to pre-warmed (37°C) media while vortexing dilute->add_media check Precipitate Visible? add_media->check success Solution is clear. Proceed with experiment. check->success No fail Precipitation Occurs check->fail Yes

Caption: Workflow for preparing this compound working solutions.

Simplified Signaling Pathway of this compound Action

G cluster_neuron Nociceptive Neuron Membrane channel_open Nav1.7 Channel (Open State) influx Na+ Influx na_ion Na+ Ions (Extracellular) na_ion->channel_open Enters channel action_potential Action Potential Generation influx->action_potential stimulus Pain Stimulus stimulus->channel_open Activates pain_signal Pain Signal to CNS action_potential->pain_signal aner This compound aner->block

Caption: this compound blocks the Nav1.7 channel, inhibiting Na+ influx.

References

Technical Support Center: Aneratrigine Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for managing the pH-dependent stability of Aneratrigine during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability a concern?

A1: this compound is a potent and selective Nav1.7 inhibitor investigated as a non-opioid analgesic. Its mesylate salt is a BCS Class IV compound, characterized by both low solubility and low permeability[1][2]. The molecule's stability is highly dependent on the pH of its environment. Deviations from the optimal pH range can lead to chemical degradation, reduced solubility, and the formation of impurities, compromising experimental results and the compound's therapeutic efficacy.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: this compound mesylate's solubility is strongly influenced by pH due to its multiple ionization states. It has four pKa values: 1.1, 3.0, 5.5 (acidic), and 8.7 (basic)[1][2]. This results in variable solubility across different pH conditions, with minimal solubility observed in highly acidic environments like gastric fluid.

Q3: At which pH is this compound most and least soluble?

A3: The solubility of this compound mesylate is lowest at a gastric pH of 1.2, recorded as low as 0.03-0.06 mg/mL[1][2][3][4]. Its solubility increases in less acidic conditions, reaching a maximum of 5.22 mg/mL at pH 4.0[1]. However, at a more intestinal pH of 6.8, the solubility decreases again to 0.71 mg/mL[1].

Q4: What signs of degradation should I watch for in my experiments?

A4: Physical signs of this compound degradation can include discoloration of the compound, particularly when exposed to alkaline conditions, heat, and moisture[3][4]. Chemically, degradation is identified by the appearance of impurity peaks during analytical testing, such as High-Performance Liquid Chromatography (HPLC).

Q5: How can I prevent pH-related degradation of this compound in my experiments?

A5: To minimize degradation, it is crucial to control the pH of your solutions, ideally maintaining it around pH 4.0 where solubility is maximal and stability is favorable. Avoid exposure to high temperatures and moisture, especially when working with alkaline excipients or buffers[3][4]. Using a dry granulation process instead of wet granulation has been shown to improve stability in formulation studies[1][4]. For in vivo working solutions, it is recommended to prepare them freshly on the day of use[5].

Data Presentation: pH-Dependent Solubility of this compound Mesylate

pHSolubility (mg/mL)Experimental ContextReference
1.20.03 - 0.06Simulated Gastric Fluid (Lowest)[1][2][3]
4.05.22Upper Duodenum Environment (Highest)[1]
6.80.71Intestinal Environment[1]
N/A4.91Aqueous Media (General)[1]

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Solution

Symptoms:

  • Cloudiness or visible particles appear in the this compound solution upon preparation or during an experiment.

  • Inconsistent results in bioassays.

Possible Causes & Solutions:

CauseSolution
Incorrect pH of the solvent or buffer. this compound has very low solubility at pH 1.2[1][2].Verify the pH of all solutions. Adjust the pH to be within the optimal solubility range, ideally close to pH 4.0[1]. Use calibrated pH meters and fresh buffers for accurate measurements[6].
Temperature fluctuations. Solubility can be temperature-dependent.Ensure your sample has reached a stable temperature before use[6]. If precipitation occurs upon cooling, gentle heating and/or sonication can be used to aid redissolution[5].
High concentration of the stock solution. The concentration may exceed the solubility limit at a given pH.Prepare a fresh stock solution at a lower concentration. Alternatively, use co-solvents as described in established protocols, such as DMSO, PEG300, and Tween-80, to enhance solubility[5].
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks, not corresponding to the parent compound or known standards, appear in the chromatogram.

  • A decrease in the area of the main this compound peak over time.

Possible Causes & Solutions:

CauseSolution
pH-induced degradation. Exposure to non-optimal pH, particularly alkaline conditions, can cause degradation[3][4].Prepare solutions fresh and analyze them promptly. If storage is necessary, conduct a stability study at different pH values and temperatures to determine optimal storage conditions. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[5].
Mobile phase pH variability. Inconsistent mobile phase pH can lead to shifts in retention time and poor peak shape for ionizable compounds.Use a buffered mobile phase within +/- 1 pH unit of its pKa to ensure consistent elution. Ensure the aqueous portion of the mobile phase is pH-adjusted before adding the organic solvent.
Exposure to heat and/or moisture. These factors can accelerate degradation, especially in the presence of certain excipients[3][4].Minimize exposure of both solid compound and solutions to high temperatures and humidity. Use dry solvents and tightly sealed containers. The use of dry granulation in formulation highlights the sensitivity to moisture[1][4].

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution
  • Materials: this compound mesylate, appropriate buffer system (e.g., acetate buffer for pH 4.0), calibrated pH meter, volumetric flasks, and a magnetic stirrer.

  • Procedure:

    • Prepare the desired buffer (e.g., 50 mM sodium acetate). Adjust the pH to 4.0 using acetic acid or sodium hydroxide.

    • Weigh the required amount of this compound mesylate.

    • Slowly add the powdered this compound to the buffer solution while stirring continuously to facilitate dissolution.

    • If necessary, use gentle sonication to aid dissolution[5].

    • Once fully dissolved, bring the solution to the final volume with the buffer.

    • For long-term storage, aliquot the stock solution into sealed vials and store at -20°C or -80°C[5]. It is recommended to use freshly prepared solutions for in vivo experiments[5].

Protocol 2: HPLC Method for Impurity Analysis

This protocol is a general guide based on standard practices for analyzing pharmaceutical compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for this type of analysis.

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a level that provides good peak shape and separation) and an organic solvent like acetonitrile or methanol.

    • The pH of the mobile phase is critical and should be optimized to ensure good separation from potential degradants.

  • Detection: UV detection at a wavelength where this compound shows significant absorbance.

  • Procedure:

    • Prepare samples by diluting the this compound solution with the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of impurities or degradation products[1].

    • Quantify impurities by comparing their peak areas to that of a reference standard.

Visualizations

Aneratrigine_Stability_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis & Solution start Experimental Anomaly Observed (e.g., Precipitation, New HPLC Peak) check_ph Verify Solution pH start->check_ph check_temp Check Temperature Log start->check_temp check_prep Review Preparation Protocol start->check_prep ph_issue pH Out of Range? check_ph->ph_issue temp_issue Heat/Moisture Exposure? check_temp->temp_issue conc_issue Concentration Too High? check_prep->conc_issue adjust_ph Adjust pH to ~4.0 Use Fresh Buffers ph_issue->adjust_ph Yes ph_issue->temp_issue No success Issue Resolved adjust_ph->success control_env Control Temperature Minimize Moisture temp_issue->control_env Yes temp_issue->conc_issue No control_env->success dilute Reduce Concentration Use Co-solvents conc_issue->dilute Yes dilute->success

Caption: Troubleshooting workflow for this compound stability issues.

Aneratrigine_Degradation_Pathway cluster_conditions Degradation Triggers cluster_process Hypothesized Degradation Process alkaline_ph Alkaline pH hydrolysis Hydrolysis / Oxidation (Accelerated by Triggers) alkaline_ph->hydrolysis heat Heat heat->hydrolysis moisture Moisture moisture->hydrolysis This compound This compound (Stable at optimal pH) This compound->hydrolysis degradants Formation of Degradation Products (Observed as Impurities) hydrolysis->degradants

Caption: Generalized degradation pathway for pH-sensitive compounds.

References

Troubleshooting inconsistent results in Aneratrigine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aneratrigine. The information is designed to address potential inconsistencies and challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a genetically and pharmacologically validated target for pain, as it is selectively expressed in peripheral pain-sensing neurons. By inhibiting Nav1.7, this compound reduces pain signals.

Q2: What are the known physicochemical properties of this compound that could affect experiments?

A2: this compound mesylate is classified as a Biopharmaceutics Classification System (BCS) class IV compound, meaning it has both low solubility and low permeability.[3] Its solubility is highly pH-dependent, with very low solubility in acidic conditions (0.03 mg/mL at pH 1.2).[3] This can significantly impact its dissolution and bioavailability in oral formulations and may affect its behavior in certain in vitro buffer systems.

Q3: What is the recommended formulation for in vivo oral studies?

A3: Due to its poor solubility in acidic environments, a capsule formulation containing sodium bicarbonate was developed to enhance dissolution through in situ pH modulation.[3] For preclinical studies, researchers should consider formulating this compound with an alkalizing agent to improve its oral bioavailability. A dry granulation process has been shown to be effective in maintaining chemical stability for formulations containing sodium bicarbonate.[3]

Q4: What are the recommended storage conditions for this compound?

A4: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Inconsistent Results in In Vitro Experiments

Inconsistent results in in vitro experiments with this compound can often be traced back to its physicochemical properties or general assay variability.

Issue Potential Cause Recommended Solution
Low or variable compound activity Poor Solubility: this compound may precipitate in acidic or certain aqueous buffer systems, reducing the effective concentration.- Ensure the final DMSO concentration is low and consistent across experiments.- Prepare stock solutions in an appropriate solvent and sonicate before use.- Consider using a buffer with a neutral or slightly alkaline pH if compatible with the assay.- Visually inspect assay plates for any signs of compound precipitation.
Compound Adsorption: this compound may adsorb to plasticware, especially at low concentrations.- Use low-adsorption plates and pipette tips.- Include a pre-incubation step with the compound to saturate binding sites before adding cells or target proteins.
High well-to-well variability Inconsistent Dispensing: Inaccurate or inconsistent dispensing of the compound or reagents.- Calibrate and regularly maintain multichannel pipettes or automated liquid handlers.- Use a fresh set of pipette tips for each compound dilution.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other reagents.- Avoid using the outer wells of the plate for experimental data.- Fill the outer wells with sterile water or PBS to maintain humidity.
Cell-based assay inconsistencies Cell Health and Density: Variations in cell health, passage number, or seeding density can alter the response to the compound.- Use cells within a consistent and low passage number range.- Ensure a uniform cell seeding density across all wells.- Regularly test for mycoplasma contamination.
Serum Interaction: Components in fetal bovine serum (FBS) or other serum types can bind to the compound, reducing its effective concentration.- If possible, reduce the serum concentration during the compound incubation period.- Ensure the serum concentration is consistent across all experiments.

Troubleshooting Inconsistent Results in In Vivo Experiments

For in vivo studies, inconsistencies often relate to formulation, administration, and animal-to-animal variability.

Issue Potential Cause Recommended Solution
Low or variable drug exposure (PK) Poor Bioavailability: Due to its low solubility, oral absorption can be inconsistent.- Utilize a formulation with an alkalizing agent like sodium bicarbonate to improve dissolution in the stomach.[3]- Consider alternative routes of administration (e.g., intravenous, intraperitoneal) for initial efficacy studies to bypass absorption issues.
Incorrect Vehicle: The chosen vehicle may not be optimal for solubilizing this compound.- Test multiple biocompatible vehicles for their ability to solubilize and deliver the compound effectively.- Ensure the formulation is homogenous and does not precipitate upon administration.
High variability in efficacy readouts Animal Variability: Differences in age, weight, sex, and stress levels can impact drug metabolism and response.- Use animals of the same age, sex, and from the same supplier.- Acclimatize animals to the experimental conditions to reduce stress.- Increase the number of animals per group to improve statistical power.
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Ensure accurate and consistent dosing volumes for all animals.- For oral gavage, ensure proper technique to avoid administration into the lungs.

Experimental Protocols

Protocol 1: Electrophysiology Patch-Clamp Assay for Nav1.7 Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 channels in appropriate media. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should be ≤0.1%.

  • Electrophysiology Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -120 mV.

    • Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

    • Record the peak inward current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol can be used to assess the potential cytotoxicity of this compound in a relevant cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot the cell viability against the compound concentration to determine any potential cytotoxic effects.

Visualizations

Aneratrigine_Mechanism_of_Action cluster_neuron Peripheral Nociceptive Neuron cluster_intervention Pharmacological Intervention Pain_Signal Noxious Stimulus (e.g., injury) Nav1_7 Nav1.7 Channel (Open State) Pain_Signal->Nav1_7 Na_Influx Na+ Influx Nav1_7->Na_Influx Nav1_7_Blocked Nav1.7 Channel (Blocked State) Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Transmission This compound This compound This compound->Nav1_7_Blocked blocks

Caption: this compound blocks Nav1.7 channels, preventing pain signal transmission.

In_Vitro_Assay_Workflow Start Start: Prepare Stock Solutions Serial_Dilution Perform Serial Dilutions of this compound Start->Serial_Dilution Compound_Addition Add Compound Dilutions to Cells Serial_Dilution->Compound_Addition Cell_Seeding Seed Cells in Microplate Cell_Seeding->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Assay_Reagent Add Assay Reagent (e.g., MTT, Luciferase) Incubation->Assay_Reagent Data_Acquisition Read Plate (Absorbance/Luminescence) Assay_Reagent->Data_Acquisition Data_Analysis Analyze Data (Normalize, Plot, Fit Curve) Data_Acquisition->Data_Analysis End End: Determine IC50 / Cytotoxicity Data_Analysis->End

Caption: General workflow for in vitro cell-based assays with this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Observed Check_Solubility Verify Compound Solubility in Assay Buffer/Vehicle Inconsistent_Results->Check_Solubility Is it in vitro? Optimize_Formulation Optimize In Vivo Formulation Inconsistent_Results->Optimize_Formulation Is it in vivo? Check_Stability Assess Compound Stability (Storage, Freeze-Thaw) Check_Solubility->Check_Stability Review_Protocol Review Experimental Protocol for Variabilities Check_Stability->Review_Protocol Calibrate_Equipment Calibrate Pipettes and Instrumentation Review_Protocol->Calibrate_Equipment Standardize_Cells Standardize Cell Culture (Passage, Density) Calibrate_Equipment->Standardize_Cells Refine_and_Repeat Refine Protocol and Repeat Experiment Standardize_Cells->Refine_and_Repeat Optimize_Formulation->Refine_and_Repeat

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Technical Support Center: Enhancing the Bioavailability of Aneratrigine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Aneratrigine.

Disclaimer: Specific quantitative pharmacokinetic (PK) data comparing different this compound formulations in animal models is not publicly available. The following guidance is based on the known physicochemical properties of this compound, its classification as a Biopharmaceutics Classification System (BCS) Class IV compound, and general strategies for improving the bioavailability of poorly soluble and poorly permeable drugs.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low in animal studies?

This compound mesylate is classified as a BCS Class IV compound, which means it possesses both low aqueous solubility and low intestinal permeability.[1] Specifically, its solubility is highly pH-dependent, with very poor solubility in acidic conditions similar to those found in the stomach (0.06 mg/mL at pH 1.2).[1] This poor solubility can significantly limit its dissolution and subsequent absorption in the gastrointestinal tract, leading to low and variable oral bioavailability.

Q2: What are the primary challenges when formulating this compound for oral administration in animals?

The main challenge is overcoming its poor and pH-dependent solubility to ensure adequate dissolution in the gastrointestinal fluids. Additionally, as a BCS Class IV drug, its low permeability across the intestinal epithelium presents another barrier to absorption. Formulation strategies must therefore aim to both enhance solubility and potentially improve membrane permeation.

Q3: Are there any established formulation strategies that have been shown to improve this compound's properties?

Yes, a key strategy developed to address this compound's poor solubility in acidic environments is the use of an oral capsule formulation containing sodium bicarbonate as an alkalizing agent.[1] This approach utilizes in situ pH modulation to increase the local pH in the stomach, thereby enhancing the dissolution of this compound. A dry granulation process was found to be crucial for the stability of this formulation, as wet granulation led to the degradation of sodium bicarbonate and the drug product.[1]

Q4: What are some general approaches to enhance the bioavailability of BCS Class IV compounds like this compound?

Several formulation strategies can be employed for BCS Class IV drugs, including:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic drugs and may enhance lymphatic uptake, bypassing first-pass metabolism.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles can improve both solubility and permeability.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Across Animals
Potential Cause Troubleshooting Steps
Inconsistent Dosing Volume or Technique Ensure accurate and consistent oral gavage technique. Verify the calibration of dosing syringes. For viscous formulations, use positive displacement pipettes.
Food Effects Standardize the fasting and feeding schedule for all animals. The presence of food can significantly and variably impact the absorption of poorly soluble drugs.
Inadequate Formulation Homogeneity If using a suspension, ensure it is thoroughly vortexed or stirred before each dose is drawn to prevent settling of drug particles. Consider including a suspending agent.
pH-Dependent Solubility The pH of the gastrointestinal tract can vary between animals. The use of a pH-modifying formulation (e.g., with sodium bicarbonate) can help mitigate this variability by creating a more consistent microenvironment for dissolution.[1]
Issue 2: Low or Undetectable Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Poor Drug Dissolution The formulation is not effectively solubilizing this compound in the GI tract. Consider reformulating using one of the advanced strategies for BCS Class IV drugs (see FAQ 4). The dry granulation formulation with sodium bicarbonate is a documented starting point for this compound.[1]
Low Intestinal Permeability Even if dissolved, this compound's low permeability may be the rate-limiting step. Investigate the use of permeation enhancers in the formulation, though this requires careful toxicological assessment. Some lipid-based formulations can also improve permeability.
First-Pass Metabolism Extensive metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. While specific data for this compound is limited, this is a common issue for orally administered drugs. Consider co-administration with a metabolic inhibitor in exploratory studies to assess the impact of first-pass metabolism.
Instability in GI Fluids Assess the chemical stability of this compound in simulated gastric and intestinal fluids to rule out degradation prior to absorption.

Data on Formulation Strategies for this compound

While specific comparative in vivo pharmacokinetic data is not available in the public domain, the following table summarizes formulation approaches and their rationales for this compound and other BCS Class IV drugs.

Formulation Strategy Rationale for this compound (BCS Class IV) Key Experimental Considerations
pH Modification (Dry Granulation with Sodium Bicarbonate) Directly addresses the low solubility of this compound in acidic gastric pH by creating a more favorable alkaline microenvironment for dissolution.[1]The manufacturing process is critical; dry granulation is preferred over wet granulation to prevent the degradation of sodium bicarbonate and ensure product stability.[1]
Nanosuspension Increases the surface area-to-volume ratio, leading to a faster dissolution rate. Can be administered as a liquid or dried into a solid dosage form.Particle size analysis (e.g., dynamic light scattering) and stability of the suspension are critical quality attributes.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid matrix, which forms a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption. May also enhance lymphatic transport.Requires careful selection of oils, surfactants, and co-solvents to ensure efficient self-emulsification and stability. The formulation should be characterized for droplet size and polydispersity index upon dilution.
Amorphous Solid Dispersion The drug is dispersed in a carrier in an amorphous state, which has higher energy and greater solubility than the crystalline form.The choice of polymer and drug loading are critical to prevent recrystallization during storage. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to confirm the amorphous state.

Experimental Protocols

Protocol 1: Preparation of an this compound Suspension for Oral Gavage (Basic Formulation)
  • Materials: this compound, 0.5% (w/v) methylcellulose (or other suitable suspending agent) in deionized water.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration.

    • Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.

    • Note: This basic formulation is likely to result in low and variable bioavailability and serves as a baseline for comparison with enhanced formulations.

Protocol 2: Conceptual Protocol for a pH-Modified this compound Formulation (Based on Published Strategy)

This protocol is conceptual and based on the principles described for the dry granulation formulation.[1]

  • Materials: this compound mesylate, sodium bicarbonate, microcrystalline cellulose (filler), croscarmellose sodium (disintegrant), magnesium stearate (lubricant).

  • Procedure (Dry Granulation):

    • Blend the this compound mesylate, sodium bicarbonate, a portion of the filler, and the disintegrant.

    • Compact the blend using a roller compactor to form slugs or a ribbon.

    • Mill the slugs/ribbon to produce granules of a desired particle size.

    • Blend the granules with the remaining filler and the lubricant.

    • The final blend can be filled into capsules for administration.

    • Note: The exact ratios of excipients would require optimization through a Design of Experiments (DoE) approach to achieve desired dissolution and stability profiles.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Troubleshooting A This compound Physicochemical Properties (BCS Class IV) B Low pH-dependent Solubility A->B C Low Permeability A->C D Select Bioavailability Enhancement Technique B->D C->D E pH Modification (e.g., NaHCO3) D->E F Particle Size Reduction (e.g., Nanosuspension) D->F G Lipid-Based System (e.g., SEDDS) D->G H Prepare Formulation for Animal Dosing I Oral Administration (Rat/Dog Model) H->I J Blood Sampling & Plasma Analysis I->J K Pharmacokinetic Analysis (Cmax, Tmax, AUC) J->K L Low Bioavailability or High Variability? K->L M Reformulate/Optimize L->M M->H

Caption: Workflow for developing and testing this compound formulations.

Troubleshooting Logic for Poor Bioavailability

G Start Poor In Vivo Exposure (Low AUC) IsDissolutionRateLimiting Is Dissolution Rate-Limiting? Start->IsDissolutionRateLimiting IsPermeabilityRateLimiting Is Permeability Rate-Limiting? IsDissolutionRateLimiting->IsPermeabilityRateLimiting No EnhanceSolubility Enhance Solubility/ Dissolution Rate IsDissolutionRateLimiting->EnhanceSolubility Yes EnhancePermeability Enhance Permeability IsPermeabilityRateLimiting->EnhancePermeability Yes Success Improved Bioavailability IsPermeabilityRateLimiting->Success No (Re-evaluate) EnhanceSolubility->IsPermeabilityRateLimiting SolubilityStrategies • pH Modification • Nanosuspension • Solid Dispersion EnhanceSolubility->SolubilityStrategies PermeabilityStrategies • Lipid-Based Systems • Permeation Enhancers EnhancePermeability->PermeabilityStrategies EnhancePermeability->Success

Caption: Decision tree for troubleshooting poor this compound bioavailability.

References

Aneratrigine stability in long-term storage at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of aneratrigine when stored at -20°C versus -80°C. Below are frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound stock solutions?

A1: For optimal long-term stability of this compound stock solutions, storage at -80°C is recommended. Commercial suppliers suggest that stock solutions can be stored at -80°C for up to 6 months.[1]

Q2: Can I store my this compound stock solution at -20°C?

A2: Yes, but for a significantly shorter period. Storage at -20°C is suitable for short-term needs, with a recommended maximum storage period of one month to maintain stability.[1]

Q3: Why is -80°C preferred over -20°C for long-term storage?

A3: Lower temperatures slow down chemical degradation processes. At -80°C, molecular motion is significantly reduced compared to -20°C, which helps to better preserve the chemical integrity of this compound over an extended period. While specific comparative degradation kinetics for this compound at these temperatures are not extensively published, the general principle in chemical stability dictates that colder temperatures are better for long-term preservation.

Q4: What are the potential consequences of improper long-term storage?

A4: Storing this compound for longer than the recommended duration, especially at -20°C, can lead to the degradation of the compound. This can result in a decreased effective concentration of the active compound and the potential formation of unknown impurities. Such degradation can lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. This compound degradation due to prolonged or improper storage.Verify the storage duration and temperature of your this compound stock solution. If it has been stored at -20°C for over a month or at -80°C for over six months, it is advisable to prepare a fresh stock solution.
Precipitate observed in the stock solution upon thawing. The solubility of this compound may have been affected by degradation or solvent evaporation during storage.If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] However, if the solution does not become clear, it is best to discard it and prepare a fresh stock, as the precipitate may contain degradation products.
Discoloration of the stock solution. This can be a visual indicator of chemical degradation.Discard the solution immediately and prepare a fresh stock. Do not use discolored solutions in your experiments.

Data Presentation

The stability recommendations for this compound stock solutions are summarized in the table below.

Storage TemperatureRecommended Maximum Storage Period
-20°C 1 month[1]
-80°C 6 months[1]

Experimental Protocols

Protocol for Assessing this compound Stability

To perform a stability study of this compound in your own laboratory, the following protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC), a common technique for stability testing.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Divide the stock solution into multiple aliquots in appropriate storage vials.

  • Storage Conditions:

    • Store one set of aliquots at -20°C and another set at -80°C.

    • Ensure vials are sealed properly to prevent solvent evaporation.

  • Time Points for Analysis:

    • Establish a timeline for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).

    • At each time point, retrieve one aliquot from each storage temperature for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. While specific conditions for this compound may vary, a general method would involve a C18 column and a mobile phase gradient of an acidic aqueous solution and an organic solvent like acetonitrile.

    • Monitor the chromatogram for the appearance of new peaks (impurities) and a decrease in the peak area of the parent this compound compound.

    • Quantify the amount of this compound remaining and any degradation products formed.

Visualizations

Mechanism of Action: this compound as a NaV1.7 Blocker

This compound functions as a blocker of the voltage-gated sodium channel NaV1.7. These channels are crucial for the transmission of pain signals in the peripheral nervous system. By inhibiting NaV1.7, this compound reduces the propagation of pain signals.

Aneratrigine_MoA cluster_Neuron Nociceptive Neuron Membrane NaV17 NaV1.7 Channel PainSignal_Out Pain Signal Propagation NaV17->PainSignal_Out Enables PainSignal_In Pain Stimulus PainSignal_In->NaV17 Activates This compound This compound This compound->NaV17 Blocks

Caption: this compound's mechanism of action as a NaV1.7 channel blocker.

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for conducting a comparative stability study of this compound.

Stability_Workflow cluster_Preparation Sample Preparation cluster_Storage Long-Term Storage cluster_Analysis Analysis at Time Points Prep_Stock Prepare this compound Stock Solution Aliquoting Aliquot into Storage Vials Prep_Stock->Aliquoting Storage_n20 Store at -20°C Aliquoting->Storage_n20 Storage_n80 Store at -80°C Aliquoting->Storage_n80 Sampling Sample Retrieval at Defined Intervals Storage_n20->Sampling Storage_n80->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (Purity & Degradation) HPLC->Data

Caption: Workflow for this compound long-term stability assessment.

References

Adjusting for Aneratrigine's hygroscopic properties in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Aneratrigine, with a specific focus on addressing its hygroscopic properties.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is hygroscopic, which means it readily absorbs moisture from the atmosphere.[1][2] This can lead to physical changes such as clumping or caking, and more importantly, it can affect the accuracy of weighing and the final concentration of your experimental solutions.[1][3]

Q2: How should I store this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][3] For long-term storage, keeping it in a desiccator with a suitable desiccant is highly recommended.[2][4][5] If refrigerated or frozen, allow the container to reach room temperature before opening to prevent condensation from forming on the compound.[6]

Q3: I left the container of this compound open for a short period. Is it still usable?

A3: Brief exposure to the atmosphere can introduce moisture. The extent of water absorption depends on the humidity of the environment and the duration of exposure. It is crucial to determine the water content of the exposed sample before use to ensure accurate dosing.[6]

Q4: Can I dry this compound if it has absorbed water?

A4: While it is technically possible to dry a chemical that has absorbed moisture, it often requires heating.[1][3] This process must be approached with caution as excessive heat can lead to the degradation of this compound. It is generally recommended to quantify the water content and adjust calculations accordingly, rather than attempting to dry the compound without specific, validated protocols.

Q5: How does the hygroscopic nature of this compound affect my experimental results?

A5: The primary effect is on the accuracy of the compound's mass. If you weigh 10 mg of this compound that has absorbed 5% water by mass, you are actually weighing 9.5 mg of this compound and 0.5 mg of water. This will lead to the preparation of solutions with lower concentrations than intended, potentially impacting the validity and reproducibility of your experimental results.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments The water content of the this compound powder may be varying between different aliquots or weighing sessions.Determine the water content of the specific lot of this compound being used immediately before each experiment and adjust the mass accordingly. Implement a strict protocol for handling and storage to minimize moisture absorption.[6]
This compound powder appears clumped or caked The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[1]Do not use the clumped powder directly. If possible, gently break up the clumps with a spatula inside a glove box or a controlled low-humidity environment.[3] It is critical to determine the water content of a representative sample of this powder before use.
Difficulty in dissolving this compound While this compound's solubility can be pH-dependent, absorbed water can sometimes affect the dissolution kinetics.[7]Ensure the appropriate solvent and pH conditions are being used for dissolution.[7][8] If solubility issues persist, consider that the effective concentration of this compound is lower than calculated due to water content, which might influence dissolution in certain systems.
Observed degradation of the compound Improper handling, such as attempting to dry the compound at high temperatures, could lead to degradation. This compound stability can also be affected by pH and the presence of other components in a formulation.[7][9]Avoid excessive heating of this compound. Follow the recommended storage conditions. When formulating, be aware of potential interactions and stability issues, as highlighted in formulation studies.[7][9]

Experimental Protocols

Protocol 1: Determination of Water Content in this compound using Karl Fischer Titration

This protocol outlines the method for accurately determining the percentage of water in a sample of this compound. Karl Fischer titration is a highly specific and accurate method for water determination in pharmaceutical substances.[][11][12]

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Analytical balance

  • Spatula

  • Weighing boat/paper

  • Airtight sample vials

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell with the solvent to eliminate any residual moisture.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[12] This determines the water equivalence factor (F) of the reagent.

  • Sample Preparation and Measurement:

    • In a controlled low-humidity environment (e.g., a glove box or a room with a dehumidifier), accurately weigh approximately 20-50 mg of the this compound sample.

    • Quickly transfer the weighed sample into the titration vessel of the Karl Fischer titrator.

    • Seal the vessel immediately to prevent atmospheric moisture from entering.

  • Titration: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will typically calculate the percentage of water in the sample. The manual calculation is as follows:

    % Water (w/w) = [(Volume of KF reagent consumed in mL) x (KF reagent factor F in mg/mL)] / (Weight of sample in mg) x 100[12]

Data Presentation:

Parameter Value
Sample IDThis compound Lot [Insert Lot Number]
Sample Weight (mg)[e.g., 35.2]
KF Reagent Factor (F) (mg/mL)[e.g., 5.1]
Volume of KF Reagent Consumed (mL)[e.g., 0.15]
Calculated Water Content (%) [e.g., 2.17%]
Protocol 2: Adjusting this compound Mass for Hygroscopic Water Content

This protocol describes how to calculate the correct amount of this compound to weigh for an experiment after determining its water content.

Procedure:

  • Determine Water Content: Follow Protocol 1 to determine the percentage of water (% w/w) in your this compound sample.

  • Calculate the Correction Factor: The correction factor is used to determine the actual amount of hydrated this compound needed to obtain the desired amount of the anhydrous compound.

    Correction Factor = 100 / (100 - % Water Content)[6]

  • Calculate the Adjusted Mass: Multiply the desired mass of anhydrous this compound by the correction factor to get the adjusted mass to be weighed.

    Adjusted Mass to Weigh = Desired Anhydrous Mass x Correction Factor

Example Calculation:

  • Desired Anhydrous this compound Mass: 10.0 mg

  • Determined Water Content: 2.17%

  • Correction Factor: 100 / (100 - 2.17) = 1.022

  • Adjusted Mass to Weigh: 10.0 mg x 1.022 = 10.22 mg

By weighing 10.22 mg of the hydrated this compound, you will be accurately dosing 10.0 mg of the active compound.

Visualizations

Experimental Workflow for Accurate Dosing of Hygroscopic this compound

experimental_workflow cluster_prep Preparation cluster_analysis Water Content Analysis cluster_dosing Dosing Calculation & Preparation storage Store this compound in Airtight Container/ Desiccator equilibration Equilibrate to Room Temperature storage->equilibration weigh_kf Weigh Sample for Karl Fischer Titration equilibration->weigh_kf Handle in low humidity weigh_experiment Weigh Adjusted Mass of this compound equilibration->weigh_experiment Handle in low humidity kf_titration Perform Karl Fischer Titration weigh_kf->kf_titration calc_water Calculate % Water Content kf_titration->calc_water calc_correction Calculate Correction Factor calc_water->calc_correction calc_adjusted_mass Calculate Adjusted Mass to Weigh calc_correction->calc_adjusted_mass calc_adjusted_mass->weigh_experiment dissolution Prepare Experimental Solution weigh_experiment->dissolution

Caption: Workflow for handling and accurately weighing hygroscopic this compound.

Simplified Signaling Pathway of this compound Action

This compound is a blocker of the Nav1.7 sodium channel, which is crucial for pain signaling in peripheral neurons.[8][13]

signaling_pathway cluster_membrane Neuronal Membrane nav1_7 Nav1.7 Channel action_potential Action Potential Generation nav1_7->action_potential Na+ Influx aner This compound aner->nav1_7 Blocks na_ion Na+ Ion pain_stimulus Pain Stimulus depolarization Membrane Depolarization pain_stimulus->depolarization depolarization->nav1_7 Activates pain_signal Pain Signal Transmission to CNS action_potential->pain_signal

Caption: this compound blocks the Nav1.7 sodium channel, inhibiting pain signal transmission.

References

Best practices for dissolving Aneratrigine mesylate for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling Aneratrigine mesylate for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound mesylate and what is its mechanism of action?

This compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1][2] This channel is crucial for the propagation of action potentials in neurons, particularly those involved in pain signaling.[3][4] By inhibiting Nav1.7, this compound can reduce neuronal excitability and is investigated for its potential in treating neuropathic pain.[2][3]

Q2: What are the key solubility characteristics of this compound mesylate?

This compound mesylate is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has low solubility and low permeability.[1] Its solubility is highly dependent on pH. It exhibits very low solubility in acidic environments, such as gastric fluid (pH 1.2), but its solubility increases in less acidic or aqueous media.[1][5][6]

Q3: What solvents are recommended for dissolving this compound mesylate?

For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[2][7] For in vivo experiments, a co-solvent system is often necessary. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline.[2] A mixture of water and acetonitrile (75:25 v/v) has also been used for analytical purposes.[1][8]

Q4: How should I prepare a stock solution of this compound mesylate?

A general protocol for preparing a stock solution in DMSO is to dissolve the compound at a high concentration, for example, 100 mg/mL.[2][7] It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[2][7] Aiding dissolution with ultrasonication may be necessary.[2][7]

Q5: What are the recommended storage conditions for this compound mesylate?

As a powder, this compound mesylate should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2]

Troubleshooting Guide

Issue: The compound is not fully dissolving in my chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent.

  • Solution: Try reducing the concentration of the solution. For DMSO stock solutions, gentle warming (not exceeding 50°C) or ultrasonication can aid dissolution.[2][9] Always use fresh, anhydrous DMSO.[2]

Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound mesylate has low aqueous solubility, and the addition of a DMSO stock to an aqueous environment can cause it to crash out of solution.

  • Solution 1: Minimize the percentage of DMSO in the final aqueous solution. Most cell lines can tolerate up to 0.1% DMSO. Perform serial dilutions of your stock in DMSO first before the final dilution into your aqueous medium.

  • Solution 2: For in vitro binding assays, consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to your assay buffer to improve solubility.[10]

  • Solution 3: For cell-based assays, you can try diluting the compound in serum-containing media, as serum proteins can help to keep hydrophobic compounds in solution.[11]

Issue: I am observing inconsistent results in my experiments.

  • Possible Cause 1: The compound may not be fully in solution, leading to variability in the effective concentration.

  • Solution: Before each use, ensure your stock solution is fully dissolved. If you observe any precipitate, try sonicating the vial before making your dilutions. Always filter your final working solutions through a 0.22 µm filter to remove any micro-precipitates.

  • Possible Cause 2: The compound may be degrading in your experimental conditions.

  • Solution: this compound mesylate is sensitive to heat and moisture, especially in the presence of alkaline agents.[6][12] Prepare fresh working solutions for each experiment and avoid storing them for extended periods, especially in aqueous buffers.

Data Presentation

Table 1: Solubility of this compound Mesylate in Various Solvents

Solvent/MediumpHSolubilityReference(s)
Aqueous Media-4.91 mg/mL[1][5]
Gastric Fluid1.20.03 - 0.06 mg/mL[1][5][6][8]
Acetate Buffer4.05.22 mg/mL[1][5][6]
Intestinal Fluid6.80.71 mg/mL[1][5][6]
DMSO-100 mg/mL (204.93 mM)[2][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-≥ 2.5 mg/mL (5.12 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)-≥ 2.5 mg/mL (5.12 mM)[2]
10% DMSO, 90% Corn Oil-≥ 2.5 mg/mL (5.12 mM)[2]
Water:Acetonitrile (75:25, v/v)-Used for preparing 0.48 mg/mL solution[1][8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound mesylate to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare a 100 mM solution from 5 mg of this compound mesylate (MW: 487.97 g/mol ), you would add 102.47 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the compound is completely dissolved.[2][7]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months.[2]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol is an example and may need to be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution.

  • Co-solvent Mixture: In a sterile tube, add 100 µL of the 25 mg/mL this compound mesylate DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2]

  • Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]

  • Final Dilution: Add 450 µL of saline to the mixture and mix well to obtain a final volume of 1 mL.[2] The final concentration of this compound mesylate in this example would be 2.5 mg/mL.

  • Administration: It is recommended to prepare this working solution fresh on the day of use.[2]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Mesylate Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Example for In Vitro Assay) weigh Weigh this compound Mesylate add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Vortex / Sonicate add_dmso->sonicate aliquot Aliquot and Store at -80°C sonicate->aliquot thaw Thaw Stock Solution serial_dilute Serial Dilution in DMSO thaw->serial_dilute final_dilute Final Dilution in Aqueous Buffer serial_dilute->final_dilute use Use Immediately in Experiment final_dilute->use

Caption: Workflow for preparing this compound mesylate solutions.

signaling_pathway Simplified Signaling Pathway of Nav1.7 Inhibition cluster_neuron Nociceptive Neuron cluster_inhibition Simplified Signaling Pathway of Nav1.7 Inhibition stimulus Noxious Stimulus nav17 Nav1.7 Channel stimulus->nav17 activates depolarization Membrane Depolarization nav17->depolarization Na+ influx ap Action Potential Generation depolarization->ap pain_signal Pain Signal Transmission to CNS ap->pain_signal This compound This compound Mesylate This compound->nav17 inhibits

Caption: Role of Nav1.7 in pain signaling and its inhibition.

References

Validation & Comparative

A Comparative Efficacy Analysis of Nav1.7 Inhibitors in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its key role in pain signaling pathways. A gain-of-function mutation in the SCN9A gene, which encodes Nav1.7, leads to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This has spurred the development of numerous selective Nav1.7 inhibitors. This guide provides a comparative overview of the efficacy of Aneratrigine and other notable Nav1.7 inhibitors, including Ralfinamide, Funapide, and PF-05089771, based on available preclinical and clinical data.

It is important to note that publicly available, quantitative efficacy data for this compound is limited at the time of this publication. Therefore, this guide focuses on a detailed comparison of the better-characterized compounds, with this compound presented as a research compound in the Nav1.7 inhibitor class.

Overview of Nav1.7 Signaling Pathway in Nociception

The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons. Upon noxious stimulation, these channels open, leading to an influx of sodium ions and the generation of an action potential. This signal is then propagated along the neuron to the central nervous system, where it is perceived as pain. Inhibition of Nav1.7 is intended to dampen or block this initial signaling event.

Nav1.7 Signaling Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus Nav1.7 Activation Nav1.7 Activation Noxious Stimulus->Nav1.7 Activation Na+ Influx Na+ Influx Nav1.7 Activation->Na+ Influx Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation Pain Perception Pain Perception Signal Propagation->Pain Perception To Spinal Cord & Brain Nav1.7 Inhibitors Nav1.7 Inhibitors Nav1.7 Inhibitors->Nav1.7 Activation Blockade

Caption: Simplified signaling pathway of Nav1.7 in pain perception and the point of intervention for inhibitors.

Preclinical Efficacy Comparison

Preclinical studies in various animal models of pain are crucial for evaluating the potential of Nav1.7 inhibitors. These models often assess the drug's ability to reverse hypersensitivity to mechanical or thermal stimuli.

Quantitative Preclinical Data Summary
CompoundAnimal ModelPain TypeEfficacy EndpointResult
Ralfinamide Spared Nerve Injury (Rat, Mouse)NeuropathicAlleviation of mechanical allodyniaDose-dependent increase in mechanical withdrawal threshold[1]
Oxaliplatin-induced NeuropathyNeuropathicReversal of mechanical hyperalgesiaIncreased mechanical withdrawal thresholds[1]
Paclitaxel-induced NeuropathyNeuropathicReversal of mechanical hyperalgesiaIncreased mechanical withdrawal thresholds[1]
Funapide (FX301) Post-operative pain modelPost-operativeAnalgesic effectSignificant analgesic effect compared to placebo at 1 hour and liposomal bupivacaine at 36 hours post-dosing[2][3]
PF-05089771 Freund's Complete Adjuvant (FCA) (Mouse)InflammatoryRelief of inflammatory painShowed analgesic efficacy[4]

Clinical Efficacy Comparison

The translation of preclinical efficacy to clinical benefit has been a significant challenge for Nav1.7 inhibitors. Many compounds that showed promise in animal models have failed to demonstrate significant pain relief in human trials.[5]

Summary of Clinical Trial Outcomes
CompoundIndicationPhaseOutcome
This compound Neuropathic PainPreclinical/ResearchNo publicly available clinical trial data.
Ralfinamide Neuropathic Low Back PainPhase IIb/IIIFailed to meet primary endpoints.[1]
Mixed Neuropathic Pain SyndromesPhase IIShowed potent analgesic effects.[1]
Post-operative Dental PainPhase IIInvestigated for preventive analgesic efficacy.[6]
Funapide (as topical TV-45070) Postherpetic NeuralgiaPhase IIUndergone clinical investigation.[7]
PF-05089771 Painful Diabetic NeuropathyPhase IIFailed to meet primary and secondary endpoints.[8]

Experimental Protocols

Detailed methodologies are essential for the interpretation and comparison of efficacy data. Below are representative protocols for key experiments cited in this guide.

In Vivo Pain Models: Spared Nerve Injury (SNI) Model

The SNI model is a widely used model of neuropathic pain.

SNI_Workflow cluster_0 Surgical Procedure cluster_1 Post-operative Assessment Anesthetize Animal Anesthetize Animal Expose Sciatic Nerve Expose Sciatic Nerve Anesthetize Animal->Expose Sciatic Nerve Ligate & Transect Tibial & Common Peroneal Nerves Ligate & Transect Tibial & Common Peroneal Nerves Expose Sciatic Nerve->Ligate & Transect Tibial & Common Peroneal Nerves Suture Muscle & Skin Suture Muscle & Skin Ligate & Transect Tibial & Common Peroneal Nerves->Suture Muscle & Skin Allow Recovery Allow Recovery Suture Muscle & Skin->Allow Recovery Baseline Behavioral Testing (von Frey) Baseline Behavioral Testing (von Frey) Allow Recovery->Baseline Behavioral Testing (von Frey) Administer Compound or Vehicle Administer Compound or Vehicle Baseline Behavioral Testing (von Frey)->Administer Compound or Vehicle Post-treatment Behavioral Testing Post-treatment Behavioral Testing Administer Compound or Vehicle->Post-treatment Behavioral Testing

Caption: Workflow for the Spared Nerve Injury (SNI) neuropathic pain model.
  • Animal Model : Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.[1]

  • Surgical Procedure : Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact.[1]

  • Behavioral Testing : Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined before and after drug administration.[1]

  • Drug Administration : Compounds are typically administered orally or via intraperitoneal injection at various doses.[1]

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the effect of inhibitors on the electrical currents flowing through Nav1.7 channels expressed in cells.

  • Cell Line : Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are commonly used.

  • Recording : Whole-cell voltage-clamp recordings are performed. Cells are held at a specific membrane potential, and voltage steps are applied to elicit sodium currents.

  • Compound Application : The inhibitor is perfused onto the cells at various concentrations to determine the concentration-response relationship and calculate the IC50 value (the concentration at which the compound inhibits 50% of the channel activity).

Discussion and Future Outlook

The journey of Nav1.7 inhibitors from promising preclinical candidates to clinically effective analgesics has been fraught with challenges. The discordance between preclinical and clinical results highlights the complexities of translating findings from animal models to human pain conditions.[5] Several factors may contribute to this, including differences in drug metabolism, target engagement in humans versus rodents, and the multifactorial nature of chronic pain in patients, which may not be fully recapitulated in animal models.

While first-generation Nav1.7 inhibitors have largely failed in the clinic, the genetic validation of Nav1.7 as a crucial pain target remains compelling. Future research may focus on developing inhibitors with different mechanisms of action, improving drug delivery to the target site, or identifying patient populations most likely to respond to Nav1.7 blockade. The continued investigation of compounds like this compound and the development of novel chemical scaffolds will be critical in determining if the full therapeutic potential of targeting Nav1.7 can be realized.

References

Validating Aneratrigine's selectivity for Nav1.7 over other sodium channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aneratrigine's selectivity for the voltage-gated sodium channel Nav1.7 over other sodium channel subtypes. Due to the limited availability of publicly accessible, detailed selectivity data for this compound, this document focuses on establishing a framework for such a validation by presenting data from well-characterized Nav1.7 inhibitors and outlining the standard experimental protocols required for a comprehensive assessment.

Executive Summary

This compound is identified as a blocker of the sodium channel protein type 9 subunit alpha (Nav1.7).[1][2] The Nav1.7 channel is a genetically validated target for pain therapeutics, and as such, high selectivity is a critical attribute for any potential drug candidate to minimize off-target effects. This guide offers a comparison with other known Nav1.7 inhibitors, providing available quantitative data on their selectivity profiles and detailing the experimental methodologies used to obtain such data.

Comparative Selectivity of Nav1.7 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable Nav1.7 inhibitors against a panel of voltage-gated sodium channels. This data is essential for understanding the selectivity profile of a compound. While specific IC50 values for this compound are not publicly available, the data for the comparators illustrate the level of selectivity that can be achieved.

CompoundNav1.1 (IC50)Nav1.2 (IC50)Nav1.3 (IC50)Nav1.4 (IC50)Nav1.5 (IC50)Nav1.6 (IC50)Nav1.7 (IC50)Nav1.8 (IC50)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableBlockerData not available
PF-05089771 0.85 µM[3]0.11 µM[3]11 µM[3]10 µM[3]>10 µM[4]0.16 µM[3]11 nM[3][5][6]>10 µM[4]
GNE-0439 Data not availableData not availableData not availableData not available38.3 µM[7][8]Data not available0.34 µM[7][8]Data not available
QLS-81 Data not availableData not availableData not available37.3 µM[9]15.4 µM[9]Data not available3.5 µM[9]Data not available
Ralfinamide Data not availableData not availableData not availableData not availableData not availableData not available37.1 µM[9]Data not available

Experimental Protocols

The standard method for determining the selectivity of a compound against different sodium channel subtypes is through electrophysiological assays. The following is a generalized protocol based on common practices in the field.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a test compound.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express significant levels of sodium channels.

  • Cells are stably transfected with the specific human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.7, etc.).

2. Cell Preparation:

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

  • The cells are then plated onto glass coverslips and allowed to adhere.

3. Electrophysiological Recording:

  • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "giga-seal").

  • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • A voltage-clamp amplifier is used to control the cell's membrane potential and record the ionic currents flowing through the sodium channels.

4. Voltage Protocol:

  • To assess the effect of a compound, a specific voltage protocol is applied. A typical protocol to elicit sodium currents involves:

    • Holding the cell at a negative potential (e.g., -120 mV) to ensure the channels are in a resting state.

    • Applying a brief depolarizing pulse (e.g., to 0 mV) to activate the channels and elicit an inward sodium current.

    • To assess state-dependent block, the holding potential can be adjusted to the half-inactivation voltage of the specific channel subtype.[4]

5. Compound Application:

  • The test compound (e.g., this compound) is applied to the cell at various concentrations.

  • The effect of the compound on the peak sodium current is measured at each concentration.

6. Data Analysis:

  • The concentration-response data is fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.

  • By repeating this process for each Nav channel subtype, a selectivity profile can be generated.

Visualizing the Path to Selectivity Validation

The following diagrams illustrate the workflow for assessing Nav1.7 selectivity and the logical framework for determining a favorable selectivity profile.

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis start HEK293 Cells transfection Stable Transfection with Nav Channel Subtype (e.g., hNav1.1, hNav1.7, etc.) start->transfection culture Cell Culture transfection->culture patch Whole-Cell Patch Clamp culture->patch voltage Apply Voltage Protocol patch->voltage compound Apply Test Compound (e.g., this compound) voltage->compound record Record Sodium Currents compound->record crc Generate Concentration- Response Curves record->crc ic50 Calculate IC50 Values crc->ic50 selectivity Determine Selectivity Profile ic50->selectivity

Fig 1. Experimental workflow for assessing Nav1.7 selectivity.

logical_relationship cluster_data Experimental Data cluster_analysis Selectivity Calculation cluster_conclusion Conclusion ic50_nav17 IC50 for Nav1.7 ratio Calculate Selectivity Ratio: IC50 (Other Nav) / IC50 (Nav1.7) ic50_nav17->ratio ic50_other IC50 for other Nav Subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8) ic50_other->ratio high_selectivity High Selectivity for Nav1.7 (Large Ratio) ratio->high_selectivity is high low_selectivity Low Selectivity for Nav1.7 (Small Ratio) ratio->low_selectivity is low

Fig 2. Determining Nav1.7 selectivity.

Conclusion

Validating the selectivity of this compound for Nav1.7 over other sodium channel subtypes is a critical step in its development as a potential therapeutic for neuropathic pain. While comprehensive, publicly available data for this compound is currently lacking, this guide provides the necessary framework for such an evaluation. By employing standardized electrophysiological protocols and comparing the resulting data with that of established Nav1.7 inhibitors, researchers can accurately characterize the selectivity profile of this compound and assess its potential for a favorable safety and efficacy profile. The provided diagrams offer a clear visual representation of the experimental and logical steps involved in this crucial validation process.

References

Reproducibility of Preclinical Findings: A Comparative Guide to Aneratrigine and other NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics, largely due to compelling human genetic data linking loss-of-function mutations to congenital insensitivity to pain. Aneratrigine is a novel inhibitor of this channel, positioned as a potential therapeutic for neuropathic pain. However, the path from preclinical discovery to clinical efficacy for NaV1.7 inhibitors has been challenging, marked by a notable lack of reproducibility between preclinical animal models and human clinical trials. This guide provides a comparative overview of the publicly available preclinical data for this compound and other selective NaV1.7 inhibitors, alongside detailed experimental methodologies to aid in the critical evaluation and design of future reproducibility studies.

Quantitative Preclinical Data Comparison

A significant challenge in assessing the reproducibility of this compound's preclinical findings is the limited availability of specific quantitative data in the public domain. The following tables summarize the available preclinical data for several other NaV1.7 inhibitors to provide a comparative context.

Table 1: In Vitro Potency of NaV1.7 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeSource
This compound NaV1.7Data not publicly available---
DWP-17061 NaV1.731--[1]
PF-05089771 NaV1.711 (human)HEK293Electrophysiology[2]
DS-1971a NaV1.7Potent (specific values not provided)--[3]
JNJ63955918 NaV1.7Highly selective (specific values not provided)--[3]

Table 2: In Vivo Efficacy of NaV1.7 Inhibitors in Preclinical Pain Models

CompoundPain ModelSpeciesEfficacySource
This compound Neuropathic Pain-Data not publicly available-
DWP-17061 Freund's Complete Adjuvant (FCA)MouseSignificant analgesic efficacy[1]
DS-1971a Neuropathic PainMouse, Cynomolgus MonkeyStrong effectiveness[3]
Channel Therapeutics NaV1.7 Inhibitor Thermal Hyperalgesia, Mechanical AllodyniaRodentSuperior efficacy and duration compared to bupivacaine[4]
Ralfinamide Neuropathic Pain-Promising based on animal studies[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Nav1.7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nav1_7 NaV1.7 Channel AP Action Potential Propagation Nav1_7->AP Initiates Nfat5 Nfat5 Nav1_7->Nfat5 Regulates Ca_influx Ca2+ Influx AP->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Fyn Fyn Kinase Fyn->Nav1_7 Phosphorylates & Modulates Gating Penk Penk mRNA (Proenkephalin) Nfat5->Penk Regulates This compound This compound This compound->Nav1_7 Inhibition

Caption: Simplified signaling pathway of NaV1.7 in nociceptive neurons and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy electrophysiology Whole-Cell Patch Clamp (IC50 Determination) pain_model Induction of Neuropathic Pain Model (e.g., SNI, CFA) electrophysiology->pain_model Candidate Selection cell_lines HEK293 cells expressing hNaV1.7 cell_lines->electrophysiology drug_admin Drug Administration (this compound or Alternative) pain_model->drug_admin behavioral_testing Behavioral Testing (e.g., von Frey, Hargreaves) data_analysis Data Analysis & Comparison behavioral_testing->data_analysis Data Collection drug_admin->behavioral_testing

Caption: General experimental workflow for preclinical evaluation of NaV1.7 inhibitors.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human NaV1.7 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).

Methodology:

  • Cell Culture: HEK293 cells expressing hNaV1.7 are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

    • Cells are held at a holding potential of -120 mV.

    • NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

    • The test compound is perfused at increasing concentrations.

    • The peak inward current is measured at each concentration.

  • Data Analysis:

    • The peak current at each concentration is normalized to the control current (before drug application).

    • The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

In Vivo Neuropathic Pain Models

1. Spared Nerve Injury (SNI) Model

Objective: To assess the analgesic efficacy of a test compound in a model of peripheral neuropathic pain.

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

Methodology:

  • Surgical Procedure:

    • Animals are anesthetized with isoflurane.

    • The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.

    • The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.

    • The muscle and skin are sutured.

  • Behavioral Testing (Post-operative):

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the hind paw (innervated by the intact sural nerve).

    • Testing is typically performed before surgery (baseline) and at multiple time points after surgery (e.g., days 3, 7, 14, 21).

  • Drug Administration: The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a defined time point after surgery, and behavioral testing is repeated at various times post-dosing.

2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Objective: To evaluate the anti-hyperalgesic effect of a test compound in a model of persistent inflammatory pain.

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

Methodology:

  • Induction of Inflammation:

    • A single intraplantar injection of CFA (e.g., 100 µL) is administered into the hind paw.

  • Behavioral Testing:

    • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured.

    • Mechanical Allodynia: Assessed using von Frey filaments as described for the SNI model.

    • Testing is performed at baseline and at various time points after CFA injection (e.g., 24 hours, 48 hours, 72 hours).

  • Drug Administration: The test compound or vehicle is administered, and behavioral testing is conducted at specified time points post-dosing to assess the reversal of hyperalgesia and allodynia.

Conclusion

The reproducibility of preclinical findings for NaV1.7 inhibitors, including this compound, is a critical area of investigation for the successful clinical translation of this promising class of analgesics. While a direct comparison of this compound is hampered by the lack of publicly available quantitative data, the information on alternative compounds highlights the variability in reported efficacy across different models and species. The detailed protocols provided in this guide are intended to facilitate the design of robust and transparent preclinical studies, which are essential for improving the predictive validity of animal models and ultimately addressing the challenge of reproducibility in pain research. Greater transparency in the reporting of preclinical data for all NaV1.7 inhibitors, including this compound, will be crucial for advancing the field and realizing the therapeutic potential of targeting NaV1.7 for pain relief.

References

Cross-Validation of Suzetrigine's (Formerly Aneratrigine) Analgesic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the non-opioid analgesic Suzetrigine (VX-548), detailing its mechanism of action, and a cross-species comparison of its analgesic efficacy. This guide provides researchers, scientists, and drug development professionals with available preclinical and clinical data, alongside detailed experimental protocols.

Suzetrigine, a novel, first-in-class selective sodium channel blocker, has emerged as a promising non-opioid analgesic for the management of moderate to severe acute pain. Initially misidentified in some queries as "Aneratrigine," Suzetrigine (VX-548) has been the subject of extensive research and has recently received FDA approval. This guide synthesizes the available data on its analgesic effects across different species, offering a valuable resource for the scientific community.

Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine exerts its analgesic effect by selectively targeting the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a crucial role in the transmission of pain signals to the central nervous system. By selectively inhibiting NaV1.8, Suzetrigine dampens the excitability of these neurons, thereby reducing the perception of pain without the central nervous system side effects associated with opioids.[1]

The signaling pathway of Suzetrigine's action is focused on the peripheral nervous system.

Suzetrigine_Mechanism_of_Action cluster_peripheral_neuron Peripheral Nociceptive Neuron Pain_Stimulus Painful Stimulus (e.g., Injury, Inflammation) NaV18_Channel NaV1.8 Channel Pain_Stimulus->NaV18_Channel Activates Action_Potential Action Potential Generation NaV18_Channel->Action_Potential Initiates Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission Pain_Perception_Reduced Reduced Pain Perception Pain_Signal_Transmission->Pain_Perception_Reduced Blocked Suzetrigine Suzetrigine (VX-548) Suzetrigine->NaV18_Channel Selectively Inhibits

Figure 1: Mechanism of action of Suzetrigine.

Cross-Species Analgesic Efficacy

While extensive clinical trial data is available for humans, detailed quantitative preclinical data in animal models is more limited in the public domain. However, existing studies indicate a consistent analgesic effect across species.

Preclinical Efficacy in Rodent Models

Preclinical studies have demonstrated the efficacy of Suzetrigine in various rodent models of pain, including inflammatory and postoperative pain models.[2][3]

Animal ModelPain TypeKey FindingsComparative AnalgesicCitation
Mouse Postoperative Pain (Plantar Incision)Suzetrigine significantly attenuated mechanical hyperalgesia 2 hours post-treatment.Efficacy comparable to Celecoxib.[3]
Mouse Inflammatory Pain (CFA-induced)Suzetrigine significantly attenuated mechanical hyperalgesia 2 hours post-treatment.Efficacy comparable to Naproxen.[3]
Rat Not SpecifiedPreclinical research demonstrated significant reductions in nociceptive behaviors in inflammatory and neuropathic pain models.Not specified.[2]
Clinical Efficacy in Humans

Phase II and Phase III clinical trials have robustly demonstrated the analgesic efficacy of Suzetrigine in adult humans for moderate to severe acute postoperative pain.

Clinical Trial PhasePatient PopulationKey FindingsComparative AnalgesicCitation
Phase III Adults post-abdominoplastyStatistically significant and clinically meaningful reduction in pain compared to placebo.Efficacy was not superior to hydrocodone/acetaminophen.[4][5]
Phase III Adults post-bunionectomyStatistically significant and clinically meaningful reduction in pain compared to placebo.Efficacy was not superior to hydrocodone/acetaminophen.[4][5]
Phase II Adults post-abdominoplastySignificant reduction in pain scores compared to placebo.Efficacy comparable to a low-dose combination of hydrocodone/acetaminophen.[6]
Phase II Adults post-bunionectomySignificant reduction in pain scores compared to placebo.Efficacy comparable to a low-dose combination of hydrocodone/acetaminophen.[6]

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the replication and validation of findings.

Postoperative Pain Model (Plantar Incision) in Mice

This model mimics the acute pain experienced by patients after surgery.

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Anesthesia: Mice are anesthetized with isoflurane.

  • Surgical Procedure: A 5 mm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 2 mm from the heel. The underlying muscle is elevated and incised longitudinally. The skin is then closed with a single suture.

  • Drug Administration: Suzetrigine (VX-548) or a comparator analgesic (e.g., celecoxib) is administered orally at a specified time point before or after the surgery.

  • Pain Assessment (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments at various time points post-surgery. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the incised paw.

  • Data Analysis: The paw withdrawal thresholds are recorded and compared between the treatment groups and a vehicle control group.

Postoperative_Pain_Workflow Start Start Anesthesia Anesthetize Mouse (Isoflurane) Start->Anesthesia Plantar_Incision Perform Plantar Incision Surgery Anesthesia->Plantar_Incision Drug_Administration Administer Suzetrigine or Comparator Plantar_Incision->Drug_Administration Pain_Assessment Assess Mechanical Allodynia (von Frey Filaments) Drug_Administration->Pain_Assessment Data_Analysis Analyze Paw Withdrawal Thresholds Pain_Assessment->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the mouse postoperative pain model.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA) in Mice

This model is used to induce a persistent inflammatory pain state.

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw.

  • Pain Development: Inflammation and hyperalgesia typically develop within a few hours and can persist for several days to weeks.

  • Drug Administration: Suzetrigine (VX-548) or a comparator analgesic (e.g., naproxen) is administered orally after the development of a stable pain phenotype.

  • Pain Assessment (Mechanical Hyperalgesia): Mechanical sensitivity is measured using von Frey filaments to determine the paw withdrawal threshold.

  • Data Analysis: Paw withdrawal thresholds are compared between the treatment and vehicle control groups.

Conclusion

The available evidence strongly supports the analgesic efficacy of Suzetrigine in both preclinical animal models and human clinical trials for acute pain. Its novel mechanism of action, targeting the peripherally expressed NaV1.8 channel, offers a significant advantage by avoiding the central nervous system-related side effects and addiction potential of opioids. While more detailed quantitative data from a wider range of preclinical models would further strengthen the cross-species validation, the current findings position Suzetrigine as a valuable and much-needed alternative in the pain management landscape. Further research into its efficacy in chronic pain models across different species is warranted.

References

Assessing the Translational Potential of Novel Sodium Channel Modulators in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of neuropathic pain treatment is undergoing a significant shift, with a focus on developing non-opioid analgesics that target the underlying mechanisms of pain signaling. Aneratrigine, a selective inhibitor of the voltage-gated sodium channel NaV1.7, represents a promising therapeutic candidate in this arena. While specific quantitative preclinical and clinical data for this compound are not yet publicly available, this guide provides a comparative assessment of its therapeutic class against a leading alternative, the NaV1.8 inhibitor Suzetrigine (VX-548), and another NaV1.7 inhibitor, Ralfinamide. By examining the available data for these compounds, researchers can gain valuable insights into the translational potential of targeting sodium channels for the management of neuropathic pain.

This guide summarizes the mechanism of action, available preclinical and clinical data, and detailed experimental protocols for key assays used in the evaluation of these novel analgesics.

Mechanism of Action: Targeting the Pain Signal

Neuropathic pain is often characterized by the hyperexcitability of sensory neurons, a process in which voltage-gated sodium channels play a crucial role. This compound selectively targets NaV1.7, a sodium channel subtype that is preferentially expressed in peripheral sensory neurons and is critical for the transmission of pain signals.[1][2] Genetic studies in humans have validated NaV1.7 as a key pain target; loss-of-function mutations lead to an inability to feel pain, while gain-of-function mutations result in debilitating pain syndromes.

The signaling pathway below illustrates the role of NaV1.7 in nociceptive signaling and the proposed mechanism of action for this compound.

Nav1.7_Signaling_Pathway cluster_Neuron Peripheral Sensory Neuron cluster_Outcome Therapeutic Outcome Noxious_Stimuli Noxious Stimuli (e.g., nerve injury) Nav1_7 NaV1.7 Channel Noxious_Stimuli->Nav1_7 Activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Reduced_Pain Reduced Pain Perception This compound This compound This compound->Nav1_7 Inhibits Preclinical_Workflow cluster_Model Animal Model Induction cluster_Behavioral Behavioral Testing cluster_Electrophysiology Electrophysiological Analysis cluster_Analysis Data Analysis & Interpretation SNI Spared Nerve Injury (SNI) Surgery Von_Frey Von Frey Test (Mechanical Allodynia) SNI->Von_Frey Hot_Plate Hot Plate Test (Thermal Hyperalgesia) SNI->Hot_Plate Patch_Clamp Patch Clamp Electrophysiology on DRG neurons SNI->Patch_Clamp Tissue Harvest Data_Analysis Statistical Analysis of Behavioral and Electrophysiological Data Von_Frey->Data_Analysis Hot_Plate->Data_Analysis Patch_Clamp->Data_Analysis

References

Aneratrigine: A Comparative Analysis Against Established Non-Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aneratrigine (suzetrigine/VX-548), a novel, first-in-class selective inhibitor of the Nav1.8 sodium channel, against established non-opioid analgesics. The following analysis is based on available preclinical and clinical data, offering a comparative overview of their efficacy and mechanisms of action in relevant pain models.

Executive Summary

This compound represents a targeted approach to pain management by selectively inhibiting the Nav1.8 sodium channel, a key player in the transmission of pain signals in the peripheral nervous system. This mechanism of action distinguishes it from traditional non-opioid analgesics. Preclinical and clinical data suggest this compound has significant potential for the treatment of acute and neuropathic pain. This guide benchmarks its performance against three main classes of established non-opioid analgesics: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Gabapentinoids, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Tricyclic Antidepressants (TCAs).

Mechanism of Action

The distinct mechanisms of action of this compound and the comparator drug classes are fundamental to understanding their analgesic profiles.

This compound (Suzetrigine/VX-548) is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][2] Nav1.8 is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2] By binding to the channel, this compound stabilizes it in a closed state, thereby reducing neuronal hyperexcitability and inhibiting the transmission of pain signals from the periphery to the central nervous system.[2][3]

NSAIDs (e.g., Ibuprofen, Celecoxib) exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Celecoxib is a selective COX-2 inhibitor, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5]

Gabapentinoids (e.g., Gabapentin, Pregabalin) , contrary to what their name might suggest, do not act directly on GABA receptors. Their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[6][7][8] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening pain signaling.[6]

SNRIs and TCAs (e.g., Duloxetine, Amitriptyline) produce analgesia by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[9][10][11] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing the activity of descending inhibitory pain pathways that modulate pain transmission at the spinal cord level.[9][10]

cluster_this compound This compound (Suzetrigine/VX-548) cluster_NSAIDs NSAIDs (e.g., Celecoxib) cluster_Gabapentinoids Gabapentinoids (e.g., Gabapentin) cluster_SNRIs SNRIs/TCAs (e.g., Duloxetine) This compound This compound Nav1_8 Nav1.8 Sodium Channel (Peripheral Nociceptors) This compound->Nav1_8 Inhibits ActionPotential Action Potential Propagation PainSignal Pain Signal Transmission NSAIDs NSAIDs COX2 COX-2 Enzyme NSAIDs->COX2 Inhibits Prostaglandins Prostaglandin Synthesis InflammationPain Inflammation & Pain Gabapentinoids Gabapentinoids VGCC α2δ-1 Subunit of Voltage-Gated Ca2+ Channels Gabapentinoids->VGCC Binds to NeurotransmitterRelease Excitatory Neurotransmitter Release (e.g., Glutamate) VGCC->NeurotransmitterRelease Reduces SynapticTransmission Synaptic Transmission SNRIs SNRIs/TCAs Reuptake Serotonin & Norepinephrine Reuptake SNRIs->Reuptake Inhibits SynapticLevels Increased Synaptic 5-HT & NE DescendingInhibition Descending Inhibitory Pain Pathways SynapticLevels->DescendingInhibition Enhances

Figure 1: Simplified signaling pathways of this compound and comparator non-opioid analgesics.

Preclinical Efficacy Comparison

Direct head-to-head preclinical studies of this compound against a wide range of non-opioid analgesics are limited. The following tables summarize available data from studies using similar, well-established animal models of pain to allow for a cross-study comparison.

Acute Inflammatory and Postoperative Pain Models

The formalin test and the plantar incision model are widely used to assess inflammatory and postoperative pain, respectively.

Table 1: Efficacy in the Formalin Test (Rat/Mouse)

Compound Class Compound Model Efficacy Effective Dose Range
Nav1.8 Inhibitor This compound (VX-548) - Data not publicly available in this model -
NSAIDs Ibuprofen Rat Attenuated second phase nociceptive behaviors 30-300 mg/kg
Celecoxib Rat/Mouse Dose-dependent inhibition of second phase pain responses 19.91 mg/kg (ED50, mouse)
Gabapentinoids Gabapentin Rat Dose-dependent decrease in the second phase 30-90 mg/kg (s.c.)
Pregabalin Rat Significantly blocked the late-phase (phase-2) response 30-100 mg/kg (i.p.)
SNRIs/TCAs Duloxetine Rat Significantly attenuated late phase paw-licking 3-15 mg/kg (i.p.)

| | Amitriptyline | Rat | Reduced pain in the second phase | 20 mg/kg |

ED50: 50% effective dose; s.c.: subcutaneous; i.p.: intraperitoneal.

Table 2: Efficacy in the Plantar Incision Model (Rat/Mouse)

Compound Class Compound Model Efficacy Effective Dose Range
Nav1.8 Inhibitor This compound (VX-548) Mouse Significantly attenuated pain responses Data on specific dose not detailed
NSAIDs Celecoxib Rat 47% reversal of mechanical allodynia 3-30 mg/kg (p.o.)
Ibuprofen Mouse Dose-dependent antinociceptive efficacy 75-200 mg/kg (i.p.)
Gabapentinoids Gabapentin Rat 64% reversal of mechanical hyperalgesia 10-100 mg/kg (i.p.)
Pregabalin Mouse Recovered decreased mechanical nociceptive thresholds 30 mg/kg (i.p.)
SNRIs/TCAs Duloxetine Rat Reduced hyperalgesia and allodynia 10-20 mg/kg (i.p.)

p.o.: oral administration.

Neuropathic Pain Model

The Chronic Constriction Injury (CCI) model is a standard preclinical model for neuropathic pain.

Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model (Rat)

Compound Class Compound Efficacy Effective Dose Range
Nav1.8 Inhibitor This compound (VX-548) Preclinical research has shown reductions in nociceptive behaviors in neuropathic pain models, but specific CCI data is not detailed. -
NSAIDs Celecoxib Limited efficacy generally reported in neuropathic pain models. -
Ibuprofen Limited efficacy generally reported in neuropathic pain models. -
Gabapentinoids Gabapentin Significant attenuation of mechanical allodynia and thermal hyperalgesia. 30-120 mg/kg (oral)
Pregabalin Dose-dependent inhibition of punctate allodynia. 30-100 mg/kg (s.c.)
SNRIs/TCAs Duloxetine Reversal of mechanical allodynia. 5-30 mg/kg (oral)

| | Amitriptyline | Reduced thermal hyperalgesia. | 5 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Formalin Test

The formalin test is a model of tonic pain and inflammation.

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Following injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, flinching, or biting the injected paw is recorded.

  • Phases of Response: The response is biphasic: an early, acute phase (0-5 minutes post-injection) resulting from direct C-fiber activation, and a late, inflammatory phase (15-60 minutes post-injection) involving inflammatory processes and central sensitization.

  • Drug Administration: Test compounds are typically administered systemically (e.g., intraperitoneally, orally) at a specified time before the formalin injection.

cluster_protocol Formalin Test Workflow start Start acclimatize Acclimatize Animal to Observation Chamber start->acclimatize drug_admin Administer Test Compound or Vehicle acclimatize->drug_admin formalin_inject Inject Formalin into Hind Paw drug_admin->formalin_inject observe_phase1 Observe & Record Nocifensive Behaviors (Phase 1: 0-5 min) formalin_inject->observe_phase1 interphase Interphase (5-15 min) observe_phase1->interphase observe_phase2 Observe & Record Nocifensive Behaviors (Phase 2: 15-60 min) interphase->observe_phase2 end End observe_phase2->end

Figure 2: Experimental workflow for the rodent formalin test.
Plantar Incision Model

This model mimics postoperative pain.

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: Under anesthesia, a longitudinal incision is made through the skin and fascia of the plantar aspect of a hind paw. The underlying muscle is elevated and incised longitudinally. The skin is then closed with sutures.

  • Pain Assessment: Postoperatively, mechanical allodynia and thermal hyperalgesia are assessed.

    • Mechanical Allodynia: The paw withdrawal threshold to stimulation with von Frey filaments of increasing stiffness is determined.

    • Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured.

  • Drug Administration: Test compounds are administered before or after surgery to assess their ability to prevent or reverse hypersensitivity.

Chronic Constriction Injury (CCI) Model

The CCI model is used to induce neuropathic pain.

  • Subjects: Adult male Sprague-Dawley rats.

  • Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.

  • Pain Assessment: Several days to weeks after surgery, animals develop behaviors indicative of neuropathic pain, including:

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Thermal Hyperalgesia: Assessed using a radiant heat source.

  • Drug Administration: Test compounds are administered to assess their ability to alleviate established neuropathic pain symptoms.

Conclusion

This compound, with its selective Nav1.8 inhibitory mechanism, presents a promising and distinct approach to analgesia compared to established non-opioid drug classes. Preclinical data, particularly in a postoperative pain model, suggests comparable efficacy to some NSAIDs. Its efficacy in neuropathic pain models, as suggested by preliminary reports, positions it as a potential alternative to gabapentinoids and SNRIs/TCAs. Further direct comparative studies, especially in models of inflammatory and neuropathic pain, will be crucial to fully delineate its therapeutic potential and place in the clinical management of pain. The targeted peripheral mechanism of this compound may offer a favorable side-effect profile compared to centrally acting agents, a key consideration for long-term pain management.

References

A Comparative Safety Analysis: Aneratrigine Versus First-Generation Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of the novel sodium channel blocker Aneratrigine and first-generation sodium channel blockers. By examining available preclinical and clinical data, this document aims to offer an objective evaluation to inform future research and development in pain and neurological therapies.

Introduction

First-generation sodium channel blockers, while effective in various neurological and cardiovascular conditions, are associated with a significant burden of adverse effects due to their non-selective mechanism of action. These agents modulate a wide range of voltage-gated sodium channel (Nav) isoforms, leading to potential cardiac and central nervous system (CNS) toxicities.[1][2] this compound, a potent and selective inhibitor of the Nav1.7 sodium channel subtype, represents a next-generation therapeutic approach designed to offer a more favorable safety profile by targeting a key channel implicated in pain signaling.[3]

Mechanism of Action and Rationale for Improved Safety

First-generation sodium channel blockers exert their therapeutic effects by broadly inhibiting the rapid influx of sodium ions into excitable cells, thereby reducing the propagation of action potentials.[2] However, this lack of specificity means they also affect sodium channels crucial for normal cardiac conduction (e.g., Nav1.5) and neuronal function in the CNS.[4] This can lead to proarrhythmic events, heart block, and a range of neurological side effects.[1][5]

This compound, in contrast, is a selective blocker of the Nav1.7 sodium channel, a subtype predominantly expressed in peripheral nociceptive neurons.[3] By selectively targeting Nav1.7, this compound is hypothesized to inhibit pain signaling at its source with minimal impact on cardiac and CNS function. This targeted approach forms the basis of its anticipated improved safety and tolerability.

cluster_FirstGen First-Generation Blockers cluster_this compound This compound Nav1.1 Nav1.1 (CNS) CNS_Effects CNS Side Effects Nav1.1->CNS_Effects Nav1.2 Nav1.2 (CNS) Nav1.2->CNS_Effects Nav1.5 Nav1.5 (Cardiac) Cardiac_Effects Cardiac Arrhythmias Nav1.5->Cardiac_Effects Nav1.7 Nav1.7 (Pain) Analgesia Analgesia Nav1.7->Analgesia FirstGen_Drug First-Generation Blocker FirstGen_Drug->Nav1.1 Inhibition FirstGen_Drug->Nav1.2 Inhibition FirstGen_Drug->Nav1.5 Inhibition FirstGen_Drug->Nav1.7 Inhibition Nav1.7_A Nav1.7 (Pain) Nav1.7_A->Analgesia Aneratrigine_Drug This compound Aneratrigine_Drug->Nav1.7_A Selective Inhibition

Figure 1: Comparative Mechanism of Action.

Comparative Safety Profile

While direct head-to-head clinical trials with comprehensive safety data are not yet available, a comparative summary can be compiled from existing clinical and preclinical information. This compound has demonstrated an "excellent safety" profile in Phase 1 clinical trials conducted in Australia and has progressed to Phase 2a trials in South Korea.[3]

Adverse Event ClassFirst-Generation Sodium Channel BlockersThis compound (Anticipated Profile)
Cardiovascular High risk of proarrhythmias, including Torsades de Pointes, especially with Class IA agents.[5] Potential for heart block.[1]Low anticipated risk due to high selectivity for Nav1.7 over Nav1.5.
Central Nervous System Dizziness, blurred vision, confusion, and ataxia are common.[3]Lower anticipated incidence of CNS side effects due to peripheral restriction and target selectivity.
Gastrointestinal Nausea and vomiting are frequently reported.[3]To be determined in larger clinical trials.
Other Drug-induced lupus erythematosus (with procainamide), cinchonism (with quinidine).[5]Unlikely to share these specific toxicities due to different chemical structures.

Experimental Protocols

The safety evaluation of sodium channel blockers typically involves a standardized set of preclinical and clinical studies designed to detect potential cardiovascular and neurological toxicities.

Preclinical Safety Assessment Workflow

In_Vitro In Vitro Ion Channel Screening (hERG, Nav1.5, etc.) In_Vivo_Tox In Vivo Toxicology (Rodent & Non-rodent) In_Vitro->In_Vivo_Tox Cardio_Safety Cardiovascular Safety Pharmacology (ECG, blood pressure in vivo) In_Vivo_Tox->Cardio_Safety CNS_Safety CNS Safety Pharmacology (Neurobehavioral assessments) In_Vivo_Tox->CNS_Safety Clinical_Trials Phase I-III Clinical Trials Cardio_Safety->Clinical_Trials CNS_Safety->Clinical_Trials

Figure 2: Preclinical Safety Assessment Workflow.

Key Experimental Methodologies:

  • In Vitro Ion Channel Profiling:

    • Objective: To determine the inhibitory activity of the compound against a panel of cardiac ion channels, most critically hERG (IKr) and Nav1.5.

    • Methodology: Automated patch-clamp electrophysiology is used to measure the effect of a range of drug concentrations on the currents mediated by these channels expressed in recombinant cell lines (e.g., HEK293). The half-maximal inhibitory concentration (IC50) is determined.

  • In Vivo Cardiovascular Safety Pharmacology:

    • Objective: To assess the effects of the drug on cardiovascular parameters in a whole-animal model.

    • Methodology: Conscious, telemetered animals (e.g., dogs, non-human primates) are administered escalating doses of the drug. Continuous electrocardiogram (ECG), blood pressure, and heart rate are monitored. Key parameters analyzed include PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcB).

  • Preclinical Neurotoxicity Studies:

    • Objective: To evaluate the potential for adverse effects on the central and peripheral nervous systems.

    • Methodology: A functional observational battery (FOB) is often employed in rodents, which includes detailed observation of autonomic function, neuromuscular coordination, and sensory-motor responses. Motor activity is also quantitatively assessed. Histopathological examination of nervous tissues is conducted at the end of the study.

  • Thorough QT (TQT) Study (Clinical):

    • Objective: To rigorously evaluate the effect of a drug on the QT interval in healthy volunteers.

    • Methodology: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study design is used. Multiple 12-lead ECGs are recorded at baseline and at various time points after drug administration, corresponding to peak plasma concentrations. The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the corrected QT interval (ΔΔQTc).

Conclusion

Based on its selective mechanism of action, this compound holds the potential for a significantly improved safety profile compared to first-generation sodium channel blockers. The high selectivity for the Nav1.7 channel is expected to minimize the cardiac and CNS liabilities that limit the use of older, non-selective agents. While early clinical data for this compound are promising, further comprehensive data from ongoing and future clinical trials are necessary to fully delineate its safety and tolerability in larger patient populations. The detailed experimental protocols outlined provide a framework for the continued safety evaluation of this compound and other next-generation sodium channel blockers.

References

Safety Operating Guide

Personal protective equipment for handling Aneratrigine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Aneratrigine, a potent sodium channel blocker utilized in neuropathic pain research. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its potency as an active pharmaceutical ingredient (API), stringent safety precautions must be observed to prevent occupational exposure.

Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form. All PPE should be considered contaminated after use and disposed of accordingly.[3]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound.[4][5]
Body Protection Disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.Protects against splashes and contamination of personal clothing. Gowns should be demonstrated to be resistant to chemical permeation.[4][6]
Eye Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection against splashes to the eyes and face.[5]
Respiratory Protection An N95 respirator is required for handling the powdered form.Protects against inhalation of fine particles. For large spills, a chemical cartridge-type respirator may be necessary.[5]

Operational Handling and Storage

Strict adherence to the following procedures is necessary to ensure safe handling and maintain the integrity of this compound.

Storage:

Form Storage Temperature Duration
Solid Powder -20°C 12 months

| In Solvent | -80°C | 6 months |

Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and strong acids/alkalis or oxidizing/reducing agents.[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All steps must be performed within a designated containment system (e.g., chemical fume hood).

  • Preparation: Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile vials, and calibrated pipettes. Don all required PPE as specified in the table above.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the calculated volume of solvent to the vial containing the this compound powder. Cap the vial securely.

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and your initials. Store the stock solution at the appropriate temperature as indicated in the storage table.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of in accordance with institutional and regulatory guidelines.[3][7]

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled hazardous waste container (e.g., yellow cytotoxic waste bin).Includes contaminated gloves, gowns, weigh boats, pipette tips, and vials.
Liquid Waste Labeled hazardous chemical waste container.Includes excess stock solutions and solvent used for rinsing. Do not dispose of down the drain.[8]
Sharps Puncture-resistant sharps container labeled for cytotoxic waste.Includes needles and syringes used for solution transfer.

All waste containers must be kept closed when not in use and stored in a designated hazardous waste accumulation area. Contact your institution's environmental health and safety department for pickup and disposal by a licensed hazardous waste contractor.

Mechanism of Action: Signaling Pathway

This compound is a potent and selective blocker of the Nav1.9 voltage-gated sodium channel.[2] These channels are primarily expressed in nociceptive (pain-sensing) neurons of the peripheral nervous system. In conditions of inflammatory and neuropathic pain, the expression and activity of Nav1.9 channels are upregulated. This leads to a more depolarized resting membrane potential, lowering the threshold for action potential firing and causing neuronal hyperexcitability, which is perceived as pain. By blocking the Nav1.9 channel, this compound inhibits the persistent sodium influx, thereby stabilizing the neuronal membrane potential and reducing the transmission of pain signals.

Aneratrigine_Mechanism_of_Action cluster_0 Nociceptive Neuron Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) Nav1_9_Upregulation Upregulation and Sensitization of Nav1.9 Channels Inflammatory_Mediators->Nav1_9_Upregulation activates Nav1_9_Channel Nav1.9 Sodium Channel Nav1_9_Upregulation->Nav1_9_Channel leads to Persistent_Na_Influx Persistent Na+ Influx Nav1_9_Channel->Persistent_Na_Influx allows Lowered_AP_Threshold Lowered Action Potential Threshold Persistent_Na_Influx->Lowered_AP_Threshold causes Neuronal_Hyperexcitability Neuronal Hyperexcitability Lowered_AP_Threshold->Neuronal_Hyperexcitability results in Pain_Signal_Transmission Pain Signal Transmission to CNS Neuronal_Hyperexcitability->Pain_Signal_Transmission drives This compound This compound Blockage Blockage This compound->Blockage Blockage->Nav1_9_Channel inhibits

Caption: this compound blocks Nav1.9 sodium channels on nociceptive neurons, preventing pain signaling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.